4-O-Demethylisokadsurenin D chemical structure and properties
An In-depth Technical Guide to 4-O-Demethylisokadsurenin D Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties,...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 4-O-Demethylisokadsurenin D
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activities of 4-O-Demethylisokadsurenin D.
Chemical Structure and Properties
4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560). Lignans (B1203133) are a class of polyphenols found in a variety of plants.
Chemical Structure:
The precise three-dimensional arrangement of atoms in 4-O-Demethylisokadsurenin D is crucial for its biological activity. Its structure has been elucidated using various spectroscopic methods.
Physicochemical Properties:
A summary of the key physicochemical properties of 4-O-Demethylisokadsurenin D is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods and potential drug formulations.
Table 1: Physicochemical Properties of 4-O-Demethylisokadsurenin D
4-O-Demethylisokadsurenin D has been isolated from Piper kadsura (Choisy) Ohwi, a plant used in traditional Chinese medicine for treating conditions like asthma and rheumatic arthritis[1][2]. Lignans and neolignans from this plant are known to possess anti-inflammatory properties[2].
While specific studies detailing the comprehensive biological activity and mechanism of action of 4-O-Demethylisokadsurenin D are limited, research on related lignans from the Piper and Kadsura genera provides insights into its potential therapeutic effects.
Potential Biological Activities:
Anti-Inflammatory and Anti-Neuroinflammatory Activity: Neolignans isolated from Piper kadsura have demonstrated the ability to inhibit nitric oxide (NO) production in LPS-activated microglia cells, suggesting anti-neuroinflammatory potential[3]. Lignans from the related genus Kadsura have also been reported to have anti-inflammatory effects[4].
Anti-platelet Aggregation Activity: Several lignans isolated from Kadsura interior have been shown to inhibit adenosine (B11128)diphosphate (B83284) (ADP)-induced platelet aggregation[5].
Antitumor, Anti-HIV, and Antioxidant Activities: A systematic review of lignans from the genus Kadsura indicates a broad range of biological activities, including antitumor, anti-HIV, and antioxidant effects[4].
Further research is required to specifically determine the IC₅₀ values and detailed mechanisms of action for 4-O-Demethylisokadsurenin D across a range of biological assays.
Signaling Pathways
The specific signaling pathways modulated by 4-O-Demethylisokadsurenin D have not yet been elucidated. However, based on the known activities of related lignans, it may interact with pathways involved in inflammation and cellular proliferation.
A hypothetical workflow for investigating the signaling pathways affected by 4-O-Demethylisokadsurenin D is presented below.
Caption: A potential workflow for identifying signaling pathways modulated by 4-O-Demethylisokadsurenin D.
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and biological evaluation of 4-O-Demethylisokadsurenin D are not explicitly available in a single comprehensive source. The following represents a generalized protocol based on standard methods for natural product chemistry.
4.1. Isolation of 4-O-Demethylisokadsurenin D
The isolation of lignans from plant material typically involves extraction followed by chromatographic separation.
Caption: A generalized workflow for the isolation of 4-O-Demethylisokadsurenin D from Piper kadsura.
4.2. Structural Elucidation
The structure of the isolated compound is typically determined using a combination of spectroscopic techniques:
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Ultraviolet-Visible (UV) Spectroscopy: To identify chromophoric systems.
4.3. Biological Assays
To evaluate the biological activity of 4-O-Demethylisokadsurenin D, a variety of in vitro assays can be employed.
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
Treatment: Pre-treat the cells with various concentrations of 4-O-Demethylisokadsurenin D for 1 hour.
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
Incubation: Incubate the plates for 24 hours.
Nitrite Measurement: Measure the amount of nitric oxide produced by the cells by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Data Analysis: Calculate the percentage of nitric oxide inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
4-O-Demethylisokadsurenin D is a lignan with potential biological activities, particularly in the area of inflammation. However, there is a significant need for further research to fully characterize its physicochemical properties, elucidate its specific mechanisms of action and modulated signaling pathways, and establish detailed protocols for its study. Future investigations should focus on the total synthesis of the compound to ensure a reliable supply for comprehensive biological evaluation, including in vivo studies to assess its therapeutic potential.
In-depth Technical Guide: The Biological Activity of 4-O-Demethylisokadsurenin D
To: Researchers, Scientists, and Drug Development Professionals Subject: Comprehensive Review of the Biological Activity of 4-O-Demethylisokadsurenin D Executive Summary This technical guide provides a thorough review of...
Author: BenchChem Technical Support Team. Date: December 2025
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity of 4-O-Demethylisokadsurenin D
Executive Summary
This technical guide provides a thorough review of the currently available scientific literature regarding the biological activity of 4-O-Demethylisokadsurenin D. Despite extensive searches of chemical databases and scientific literature, there is a notable scarcity of published research specifically detailing the biological functions, mechanisms of action, and potential therapeutic applications of this compound. 4-O-Demethylisokadsurenin D is classified as a lignan (B3055560) and has been identified in plant species such as Magnolia ovata and Piper kadsura. While related lignans (B1203133) from these genera have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, specific data for 4-O-Demethylisokadsurenin D remains largely unavailable. This document outlines the existing information and highlights the significant knowledge gaps that present opportunities for future research.
Introduction to 4-O-Demethylisokadsurenin D
4-O-Demethylisokadsurenin D is a natural product belonging to the lignan class of polyphenols. Lignans are a diverse group of compounds found in a wide variety of plants and are known for their interesting pharmacological properties.
The structure of 4-O-Demethylisokadsurenin D is characterized by a dibenzocyclooctadiene skeleton, a feature common to many bioactive lignans.
Current State of Research
A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, reveals a significant lack of peer-reviewed articles detailing the biological activity of 4-O-Demethylisokadsurenin D. The primary sources of information are chemical supplier catalogs, which confirm its natural origin and chemical properties but do not provide experimental data on its biological effects.
While there is no specific information on 4-O-Demethylisokadsurenin D, research on other lignans isolated from Magnolia and Piper species can offer some context and potential avenues for investigation.
Potential Areas of Biological Activity Based on Related Compounds
Lignans from the Magnolia genus are known to possess a variety of biological activities. These activities provide a hypothetical framework for the potential properties of 4-O-Demethylisokadsurenin D.
4.1. Anti-inflammatory Activity
Many lignans exhibit anti-inflammatory properties by modulating key signaling pathways.
Hypothetical Signaling Pathway: A common mechanism for the anti-inflammatory effects of lignans involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of IKK (IκB kinase), which then phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2. Lignans may potentially inhibit IKK activation or IκBα degradation, thereby suppressing NF-κB activation.
Figure 1: Hypothesized anti-inflammatory signaling pathway and potential point of intervention for 4-O-Demethylisokadsurenin D.
4.2. Cytotoxic Activity
Certain lignans have demonstrated cytotoxic effects against various cancer cell lines.
Hypothetical Experimental Workflow: A standard approach to evaluate the cytotoxic activity of a novel compound involves treating cancer cell lines with varying concentrations of the compound and assessing cell viability.
Unveiling 4-O-Demethylisokadsurenin D: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the natural sourcing and isolation of 4-O-Demethylisokadsurenin D, a lignan (B3055560) compound of int...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing and isolation of 4-O-Demethylisokadsurenin D, a lignan (B3055560) compound of interest for its potential biological activities. This document details the plant source, comprehensive experimental protocols for its extraction and purification, and presents key quantitative and spectroscopic data.
Natural Source
4-O-Demethylisokadsurenin D is a naturally occurring lignan that has been isolated from the aerial parts of Piper kadsura (Choisy) Ohwi[1]. This plant, belonging to the Piperaceae family, is a perennial vine found predominantly in Southeast Asia, including regions of China, Japan, and Korea. The stems of Piper kadsura are utilized in traditional medicine for various therapeutic purposes, and scientific investigations have revealed the presence of a diverse array of bioactive lignans (B1203133) and neolignans within the plant.[2][3][4]
Isolation Methodology
The isolation of 4-O-Demethylisokadsurenin D from Piper kadsura involves a multi-step process encompassing solvent extraction followed by a series of chromatographic separations to purify the compound from the complex plant matrix. While a specific detailed protocol for 4-O-Demethylisokadsurenin D is not available in the provided search results, a general and widely applicable methodology for the isolation of lignans from Piper and Kadsura species can be outlined.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of lignans, including 4-O-Demethylisokadsurenin D, from plant material.
A generalized workflow for the isolation of 4-O-Demethylisokadsurenin D.
Detailed Experimental Protocols
The following protocols are based on established methods for the isolation of lignans from the Piper genus and serve as a comprehensive guide.
2.2.1. Plant Material Preparation and Extraction
Preparation: The aerial parts (stems and leaves) of Piper kadsura are collected, air-dried, and ground into a coarse powder.
Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature using maceration or percolation. The extraction is typically repeated multiple times to ensure the complete recovery of secondary metabolites.
Concentration: The resulting ethanolic extract is combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2.2. Fractionation
Suspension: The crude extract is suspended in water.
Partitioning: The aqueous suspension is then subjected to liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate. This step separates compounds based on their polarity, with lignans typically partitioning into the ethyl acetate fraction.
Fraction Concentration: The ethyl acetate fraction is collected and concentrated to dryness to yield an enriched lignan fraction.
2.2.3. Chromatographic Purification
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of increasing polarity, typically using a solvent system such as n-hexane-ethyl acetate or chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
Fraction Pooling: Fractions showing similar TLC profiles and containing the compound of interest (visualized under UV light and/or with a suitable staining reagent) are pooled together.
Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, often a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, to yield the pure 4-O-Demethylisokadsurenin D.
Quantitative and Spectroscopic Data
The following tables summarize the key data for 4-O-Demethylisokadsurenin D. It is important to note that specific yield data from a documented isolation procedure is not available in the provided search results and would be dependent on the specific extraction and purification protocol employed.
Table 1: Physicochemical Properties of 4-O-Demethylisokadsurenin D
Property
Value
Molecular Formula
C₂₀H₂₂O₅
Molecular Weight
342.39 g/mol
CAS Number
89104-59-6
Table 2: Spectroscopic Data for 4-O-Demethylisokadsurenin D
Spectroscopic Technique
Key Data
¹H-NMR
Specific chemical shifts (δ) and coupling constants (J) would be determined from the spectrum of the isolated compound.
¹³C-NMR
Specific chemical shifts (δ) for each carbon atom would be determined from the spectrum.
Mass Spectrometry (MS)
The exact mass of the molecular ion [M]+ or adducts (e.g., [M+H]+, [M+Na]+) would be determined by High-Resolution Mass Spectrometry (HRMS).
Note: The specific NMR and MS data for 4-O-Demethylisokadsurenin D were not available in the provided search results. This data would need to be obtained from a primary research article detailing its isolation and characterization.
Structure and Signaling Pathway
The chemical structure of 4-O-Demethylisokadsurenin D is that of a lignan. While specific signaling pathways involving this compound are not detailed in the provided search results, lignans as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] The study of its specific interactions with cellular signaling pathways is an active area of research.
The following diagram illustrates a logical relationship for the investigation of the biological activity of an isolated natural product like 4-O-Demethylisokadsurenin D.
A logical workflow for investigating the biological activity of 4-O-Demethylisokadsurenin D.
Conclusion
4-O-Demethylisokadsurenin D is a valuable natural product found in Piper kadsura. Its isolation, while requiring standard phytochemical techniques, provides a pure compound for further investigation into its chemical and biological properties. The methodologies outlined in this guide provide a solid foundation for researchers to successfully isolate this and similar lignans for their scientific endeavors. Further research is warranted to fully elucidate the pharmacological potential and mechanisms of action of 4-O-Demethylisokadsurenin D.
The Enigmatic Mechanism of Action of 4-O-Demethylisokadsurenin D: A Review of Available Evidence
For Researchers, Scientists, and Drug Development Professionals Abstract 4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560) isolated from medicinal plants such as Piper kadsura and Magnolia ovata. Des...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560) isolated from medicinal plants such as Piper kadsura and Magnolia ovata. Despite its identification and availability from chemical suppliers, a comprehensive understanding of its mechanism of action remains largely elusive within publicly accessible scientific literature. This technical guide consolidates the limited available information and contextualizes it within the broader activities of related compounds and plant extracts. Due to the scarcity of specific data, this document will highlight the current knowledge gaps and suggest potential avenues for future research.
Introduction
Current State of Knowledge
Our comprehensive search of scientific databases and literature has revealed no dedicated studies detailing the specific mechanism of action, signaling pathways, or quantitative pharmacological data for 4-O-Demethylisokadsurenin D. The available information primarily pertains to its isolation and chemical characterization.
However, examining the biological activities of the plant sources and related lignans (B1203133) can provide a speculative framework for its potential therapeutic effects.
Insights from Piper kadsura Research
Piper kadsura is a traditional Chinese medicine used for treating conditions like rheumatic arthritis and asthma, suggesting potential anti-inflammatory properties.[3] Studies on extracts and other isolated neolignans from this plant have shown:
Anti-inflammatory and Anti-neuroinflammatory Activity: Neolignans from Piper kadsura have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1][4] This suggests a potential role in modulating inflammatory responses in the central nervous system.
Neuroprotective Effects: Some compounds from Piper kadsura have demonstrated neuroprotective effects against amyloid-β (Aβ) induced cell damage in PC12 cells, indicating a potential relevance for neurodegenerative diseases.[5] These effects were linked to the reduction of apoptosis and enhancement of autophagy.[5]
Insights from Magnolia ovata Research
Lignans isolated from Magnolia ovata have been investigated for their cytotoxic activities. While not specifically mentioning 4-O-Demethylisokadsurenin D, other lignans from this plant have shown inhibitory effects on various cancer cell lines, including HeLa, A549, and HCT116.[2]
Postulated Mechanisms and Future Directions
Given the activities of related compounds, it is plausible that 4-O-Demethylisokadsurenin D may exert its biological effects through one or more of the following pathways:
Inhibition of Inflammatory Mediators: Like other lignans from Piper kadsura, it may inhibit the production of pro-inflammatory molecules such as nitric oxide, prostaglandins, and cytokines (e.g., TNF-α, IL-6).
Modulation of Signaling Pathways: It could potentially interfere with key inflammatory signaling pathways such as NF-κB and MAPK pathways.
Antioxidant Activity: Many lignans possess antioxidant properties, which could contribute to neuroprotective and anti-inflammatory effects by scavenging free radicals.
Cytotoxic Mechanisms: If it possesses anticancer properties, it might induce apoptosis, inhibit cell proliferation, or affect cell cycle regulation in cancer cells.
To elucidate the precise mechanism of action of 4-O-Demethylisokadsurenin D, the following experimental approaches are recommended:
In vitro assays:
Cell-based assays to evaluate its effect on the production of inflammatory mediators in relevant cell lines (e.g., macrophages, microglia).
Reporter gene assays to assess its impact on signaling pathways like NF-κB.
Cytotoxicity and apoptosis assays in a panel of cancer cell lines.
Target identification studies:
Affinity chromatography, pull-down assays, or computational docking studies to identify potential protein targets.
In vivo studies:
Animal models of inflammation, neurodegeneration, or cancer to evaluate its efficacy and further investigate its mechanism of action.
Data Presentation and Visualization
Due to the absence of specific quantitative data for 4-O-Demethylisokadsurenin D in the reviewed literature, we are unable to provide the requested data tables and visualizations. The creation of such tables and diagrams would require primary experimental research to be conducted.
For illustrative purposes, a hypothetical experimental workflow for investigating the anti-inflammatory mechanism is presented below.
Caption: Hypothetical workflow for elucidating the anti-inflammatory mechanism of action.
4-O-Demethylisokadsurenin D: A Lignan from Piper kadsura
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560) isolated from the plant Piper kadsura (Choisy) O...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560) isolated from the plant Piper kadsura (Choisy) Ohwi. Lignans (B1203133) are a class of secondary metabolites known for their diverse biological activities. While research on 4-O-Demethylisokadsurenin D is still in its early stages, related compounds from the Piper and Kadsura genera have demonstrated promising pharmacological properties, including anti-inflammatory, neuroprotective, and anti-platelet aggregation effects. This technical guide provides a comprehensive overview of the discovery and history of 4-O-Demethylisokadsurenin D, alongside the broader context of bioactive lignans from its source plant and related species.
Biological Activity of Related Lignans from Piper and Kadsura
Although specific quantitative data for 4-O-Demethylisokadsurenin D is not yet widely published, studies on other lignans and neolignans isolated from Piper kadsura and the closely related Kadsura genus provide valuable insights into its potential therapeutic applications.
Anti-Neuroinflammatory Activity
Several neolignans isolated from the aerial parts of Piper kadsura have demonstrated potent anti-neuroinflammatory effects.[1] In a key study, these compounds were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Microglia are the primary immune cells of the central nervous system, and their overactivation contributes to neurodegenerative diseases.
Compound
IC50 (µM) for NO Inhibition
Neolignan from P. kadsura (specific name not provided)
Data not available for 4-O-Demethylisokadsurenin D
The inhibition of NO production is a critical indicator of anti-inflammatory activity and suggests the potential of these compounds in mitigating neuroinflammation.
Anti-Platelet Aggregation Activity
Lignans isolated from the stems of Kadsura interior have been shown to inhibit adenosine (B11128)diphosphate (B83284) (ADP)-induced platelet aggregation.[2] Platelet aggregation is a key process in thrombosis, and its inhibition is a therapeutic target for cardiovascular diseases.
Compound
Inhibition of ADP-induced Platelet Aggregation (%)
Lignan from K. interior (specific name not provided)
Data not available for 4-O-Demethylisokadsurenin D
These findings highlight the potential of lignans from this plant family as a source for the development of novel anti-thrombotic agents.
Experimental Protocols
The following sections detail the general methodologies employed in the isolation and biological evaluation of lignans from Piper kadsura and related species.
Isolation and Structure Elucidation of Lignans
The general workflow for isolating lignans from plant material is a multi-step process involving extraction, fractionation, and purification.
Caption: General workflow for the isolation and identification of lignans.
Methodology:
Extraction: The dried and powdered plant material is typically extracted with an organic solvent like methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.
Purification: The bioactive fractions are subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC), to isolate pure compounds.
Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
In Vitro Anti-Neuroinflammatory Assay (NO Inhibition)
This protocol outlines the measurement of nitric oxide production in LPS-stimulated microglial cells.
Caption: Workflow for the nitric oxide (NO) inhibition assay.
Methodology:
Cell Culture: BV-2 microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 4-O-Demethylisokadsurenin D) for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the untreated (control) cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Signaling Pathways
While the specific signaling pathways modulated by 4-O-Demethylisokadsurenin D have not been elucidated, the anti-inflammatory effects of related lignans are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS activation of Toll-like receptor 4 (TLR4) on microglial cells typically leads to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.
Caption: Postulated inhibitory effect of lignans on the NF-κB signaling pathway.
Future Directions
The preliminary evidence from related compounds suggests that 4-O-Demethylisokadsurenin D warrants further investigation. Future research should focus on:
Comprehensive Biological Screening: Evaluating the activity of pure 4-O-Demethylisokadsurenin D in a broader range of assays, including anticancer, antiviral, and antioxidant models.
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this lignan to understand its therapeutic potential fully.
In Vivo Efficacy: Assessing the efficacy and safety of 4-O-Demethylisokadsurenin D in animal models of relevant diseases.
Synthesis and Analogue Development: Developing synthetic routes to 4-O-Demethylisokadsurenin D and creating analogues to explore structure-activity relationships and optimize potency and drug-like properties.
Conclusion
4-O-Demethylisokadsurenin D is a member of the promising class of lignan natural products. While specific data on its biological activities are currently limited, the known anti-inflammatory and anti-platelet aggregation effects of other lignans from Piper and Kadsura species provide a strong rationale for its continued investigation. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related natural products.
Therapeutic Potential of Lignans: An In-depth Technical Guide Focused on 4-O-Demethylisokadsurenin D and its Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract Lignans (B1203133), a diverse class of polyphenolic compounds derived from plants, have garnered significant attention for their broad spectrum of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignans (B1203133), a diverse class of polyphenolic compounds derived from plants, have garnered significant attention for their broad spectrum of biological activities. Among these, dibenzocyclooctadiene lignans, isolated from genera such as Kadsura, Schisandra, and Piper, exhibit promising therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. This technical guide provides a comprehensive overview of the therapeutic promise of this class of lignans, with a specific focus on the anticipated activities of 4-O-Demethylisokadsurenin D, a member of this family. While direct experimental data for 4-O-Demethylisokadsurenin D is limited, this document extrapolates its potential mechanisms of action and therapeutic uses based on robust evidence from structurally similar and well-investigated dibenzocyclooctadiene lignans. Detailed experimental protocols for key bioassays are provided, alongside visualizations of critical signaling pathways to facilitate further research and drug development in this area.
Introduction to Dibenzocyclooctadiene Lignans
Dibenzocyclooctadiene lignans are a significant group of secondary metabolites found in various medicinal plants, most notably from the Schisandraceae family (Kadsura and Schisandra species) and the Piperaceae family (Piper species).[1][2] These compounds are characterized by a unique C18 dibenzocyclooctadiene skeleton and have been traditionally used in Eastern medicine for treating a variety of ailments, including inflammatory conditions and neurological disorders.[2][3] Modern phytochemical investigations have isolated and characterized numerous dibenzocyclooctadiene lignans, revealing their potent biological activities.[2][4] 4-O-Demethylisokadsurenin D, isolated from Piper kadsura (Choisy) Ohwi, belongs to this promising class of natural products.[5]
Therapeutic Potential
Based on the activities of related compounds, 4-O-Demethylisokadsurenin D is predicted to possess significant anti-inflammatory and neuroprotective properties.
Anti-inflammatory Activity
Dibenzocyclooctadiene lignans have demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[6][7] The primary mechanism involves the inhibition of key inflammatory mediators and signaling pathways. Lignans isolated from Kadsura and Schisandra species have been shown to inhibit the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-activated macrophages.[7][8] This inhibition is often associated with the suppression of inducible nitric oxide synthase (iNOS) expression.[7]
Furthermore, these lignans can modulate the production of pro-inflammatory cytokines and prostaglandins (B1171923) by interfering with major inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][9]
Neuroprotective Effects
Several dibenzocyclooctadiene lignans exhibit significant neuroprotective activities against various neurotoxic insults.[10][11][12] Studies on lignans from Schisandra chinensis have shown protection of primary cortical neurons from glutamate-induced excitotoxicity.[10][13] The proposed mechanisms for this neuroprotection include the inhibition of intracellular calcium influx, enhancement of the glutathione (B108866) defense system, and reduction of cellular peroxide formation.[10]
Moreover, these compounds can suppress neuroinflammation, a key contributor to the pathogenesis of neurodegenerative diseases, by inhibiting the activation of microglia and subsequent release of pro-inflammatory mediators.[9] The activation of the Nrf-2 signaling pathway, a critical regulator of antioxidant responses, is another mechanism by which these lignans may confer neuroprotection.[9]
Quantitative Data on the Bioactivity of Dibenzocyclooctadiene Lignans
To provide a comparative overview, the following tables summarize the reported bioactivities of several well-characterized dibenzocyclooctadiene lignans. This data serves as a benchmark for predicting the potential efficacy of 4-O-Demethylisokadsurenin D.
Table 1: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans
The therapeutic effects of dibenzocyclooctadiene lignans are mediated through the modulation of complex intracellular signaling pathways.
Anti-inflammatory Signaling
The anti-inflammatory actions are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory signaling pathway modulated by dibenzocyclooctadiene lignans.
Neuroprotective Signaling
The neuroprotective effects involve the activation of the Nrf-2 antioxidant response pathway and inhibition of neuroinflammatory pathways in microglia.
Caption: Neuroprotective signaling pathway of dibenzocyclooctadiene lignans.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of 4-O-Demethylisokadsurenin D and other lignans.
Nitric Oxide (NO) Production Inhibition Assay
Objective: To determine the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.
Methodology:
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 4-O-Demethylisokadsurenin D) for 1 hour.
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitrite Measurement (Griess Assay):
Collect 50 µL of the cell culture supernatant.
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
Measure the absorbance at 540 nm using a microplate reader.
Calculate the percentage of NO inhibition compared to the LPS-only treated control.
Neuroprotection Assay against Glutamate-Induced Toxicity
Objective: To assess the protective effect of a compound against glutamate-induced neuronal cell death.
Methodology:
Primary Cortical Neuron Culture: Isolate cortical neurons from rat embryos (E18) and culture them in Neurobasal medium supplemented with B27 and GlutaMAX.
Cell Plating: Plate the neurons on poly-D-lysine coated 96-well plates.
Treatment: After 7-10 days in culture, pre-treat the neurons with various concentrations of the test compound for 24 hours.
Excitotoxicity Induction: Expose the neurons to 100 µM glutamate (B1630785) for 10 minutes in a balanced salt solution.
Wash and Recovery: Wash the cells and return them to the conditioned medium containing the test compound for 24 hours.
Cell Viability Assessment (MTT Assay):
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm.
Express cell viability as a percentage of the untreated control.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of a compound on the expression and phosphorylation of key signaling proteins (e.g., p-p65, p-p38, Nrf-2).
Methodology:
Cell Lysis: Treat cells as described in the respective bioassays and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-p65, anti-p38, anti-Nrf-2) overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the investigation of the therapeutic potential of a novel lignan (B3055560) like 4-O-Demethylisokadsurenin D.
Caption: Logical workflow for investigating the therapeutic potential of a novel lignan.
Conclusion
While specific data on 4-O-Demethylisokadsurenin D remains to be fully elucidated, the extensive research on the dibenzocyclooctadiene lignan class provides a strong foundation for predicting its therapeutic potential. The potent anti-inflammatory and neuroprotective activities exhibited by its structural analogs suggest that 4-O-Demethylisokadsurenin D is a promising candidate for further investigation in the context of inflammatory and neurodegenerative diseases. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural compounds. Future studies should focus on the isolation and comprehensive biological evaluation of 4-O-Demethylisokadsurenin D to validate these predictions and pave the way for its potential development as a novel therapeutic agent.
Technical Brief on 4-O-Demethylisokadsurenin D: An Overview of a Sparsely Characterized Lignan
For Researchers, Scientists, and Drug Development Professionals CAS Number: 89104-59-6 Introduction 4-O-Demethylisokadsurenin D is a lignan, a class of natural products known for their diverse biological activities. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 89104-59-6
Introduction
4-O-Demethylisokadsurenin D is a lignan, a class of natural products known for their diverse biological activities. This technical brief serves to consolidate the currently available information on this compound. It is important to note that, despite its identification and availability from some chemical suppliers, 4-O-Demethylisokadsurenin D remains a sparsely characterized molecule with limited data in the public scientific literature.
Chemical Identity and Properties
The fundamental chemical identifiers for 4-O-Demethylisokadsurenin D are well-established.
4-O-Demethylisokadsurenin D has been identified as a natural constituent of at least two plant species:
It can be isolated from the aerial parts of Piper kadsura (Choisy) Ohwi.[6]
It has also been isolated from the leaves of Magnolia ovata.[7]
Biological Activity and Mechanism of Action
A comprehensive review of published scientific literature reveals a significant gap in the understanding of the biological activity and mechanism of action of 4-O-Demethylisokadsurenin D. While other lignans (B1203133) have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities, no such studies have been published specifically for this compound. Therefore, its therapeutic potential remains unevaluated.
Experimental Data and Protocols
There are no detailed experimental protocols or substantive quantitative data available in peer-reviewed journals for 4-O-Demethylisokadsurenin D. The core requirements for in-depth data presentation and methodology descriptions cannot be fulfilled at this time due to the absence of primary research literature.
Signaling Pathways and Logical Workflows
The lack of research into the biological effects of 4-O-Demethylisokadsurenin D means that there are no known signaling pathways associated with its activity. Consequently, the visualization of its mechanism of action or related experimental workflows is not possible.
As a placeholder for future research, a logical workflow for the initial investigation of a novel natural product like 4-O-Demethylisokadsurenin D is presented below.
Preliminary Bioactivity Screening of 4-O-Demethylisokadsurenin D: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals Preamble: This technical guide addresses the preliminary bioactivity screening of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolate...
Author: BenchChem Technical Support Team. Date: December 2025
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This technical guide addresses the preliminary bioactivity screening of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from plants of the Piper and Kadsura genera. Extensive searches of publicly available scientific literature and databases have revealed a significant lack of specific experimental data on the bioactivity of this particular compound. Therefore, this document serves as a high-level overview of potential bioactivities based on related compounds and outlines standard methodologies for its preliminary screening.
Introduction
4-O-Demethylisokadsurenin D is a natural product belonging to the lignan class of phenylpropanoid derivatives. Lignans (B1203133) isolated from the genera Piper and Kadsura have been reported to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anti-platelet aggregation properties. Due to its structural similarity to other bioactive lignans, 4-O-Demethylisokadsurenin D is a candidate for preliminary bioactivity screening to explore its therapeutic potential.
Potential Bioactivities (Based on Related Compounds)
While specific data for 4-O-Demethylisokadsurenin D is not available, preliminary screening would logically focus on the following areas, based on the known activities of structurally similar lignans from Piper kadsura and other related species:
Anti-inflammatory Activity: Many lignans exhibit anti-inflammatory properties by modulating key inflammatory pathways.
Antiviral Activity: Certain lignans have demonstrated inhibitory effects against various viruses.
Cytotoxic Activity: As part of a comprehensive screening, assessing cytotoxicity against a panel of cancer cell lines is a standard procedure to identify potential anticancer properties.
Anti-platelet Aggregation Activity: Some lignans from Kadsura species have been shown to inhibit platelet aggregation.
Data Presentation: A Template for Future Studies
In the absence of quantitative data for 4-O-Demethylisokadsurenin D, the following table templates are provided as a structured framework for reporting future experimental findings.
Table 1: In Vitro Anti-inflammatory Activity of 4-O-Demethylisokadsurenin D
Assay Type
Cell Line
Inducing Agent
Test Concentration(s) (µM)
Result (e.g., % Inhibition, IC₅₀)
Positive Control
Nitric Oxide (NO) Assay
RAW 264.7
LPS
L-NMMA
TNF-α Inhibition Assay
THP-1
LPS
Dexamethasone
IL-6 Inhibition Assay
THP-1
LPS
Dexamethasone
Table 2: In Vitro Antiviral Activity of 4-O-Demethylisokadsurenin D
Virus Strain
Cell Line
Assay Type
Test Concentration(s) (µM)
Result (e.g., % Inhibition, EC₅₀)
Positive Control
Influenza A (H1N1)
MDCK
Plaque Reduction Assay
Oseltamivir
Dengue Virus (DENV-2)
Vero
Viral Yield Reduction Assay
Remdesivir
SARS-CoV-2
Vero E6
Cytopathic Effect (CPE) Assay
Remdesivir
Table 3: In Vitro Cytotoxic Activity of 4-O-Demethylisokadsurenin D
Cell Line
Cancer Type
Assay Type
Test Concentration(s) (µM)
Result (e.g., % Viability, IC₅₀)
Positive Control
A549
Lung Carcinoma
MTT Assay
Doxorubicin
MCF-7
Breast Adenocarcinoma
SRB Assay
Doxorubicin
HeLa
Cervical Carcinoma
MTT Assay
Doxorubicin
Experimental Protocols: Standard Methodologies
The following are detailed, standard protocols for the preliminary screening of a novel compound like 4-O-Demethylisokadsurenin D.
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
Assay Procedure:
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Pre-treat the cells with various concentrations of 4-O-Demethylisokadsurenin D for 1 hour.
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
After incubation, collect 100 µL of the cell culture supernatant.
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
Incubate for 10 minutes at room temperature.
Measure the absorbance at 540 nm using a microplate reader.
Calculate the percentage of NO inhibition relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
Antiviral Activity: Plaque Reduction Assay (Influenza A Virus)
Cell and Virus Culture: Madin-Darby Canine Kidney (MDCK) cells are maintained in DMEM with 10% FBS. Influenza A virus (e.g., H1N1 strain) is propagated in MDCK cells.
Assay Procedure:
Seed MDCK cells in a 6-well plate to form a confluent monolayer.
Incubate the cells with a mixture of influenza virus (at a multiplicity of infection of 0.01) and varying concentrations of 4-O-Demethylisokadsurenin D for 1 hour at 37°C.
Remove the virus-compound mixture and overlay the cells with an agarose (B213101) medium containing the corresponding concentration of the compound.
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ value is determined from the dose-response curve.
Cytotoxic Activity: MTT Assay
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in their respective recommended media.
Assay Procedure:
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
Treat the cells with various concentrations of 4-O-Demethylisokadsurenin D for 48 or 72 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the preliminary bioactivity screening of a natural product like 4-O-Demethylisokadsurenin D.
Caption: General workflow for the isolation and preliminary bioactivity screening of a natural product.
Conclusion
While 4-O-Demethylisokadsurenin D remains a compound with uncharacterized specific bioactivities, its structural relationship to other known bioactive lignans suggests that it is a promising candidate for further investigation. The experimental protocols and data presentation frameworks provided in this guide offer a standardized approach for its preliminary screening. Future research focused on performing these assays is crucial to elucidate the potential therapeutic value of 4-O-Demethylisokadsurenin D.
Foundational
The Enigmatic Pharmacology of 4-O-Demethylisokadsurenin D: An Uncharted Territory in Natural Product Science
For Researchers, Scientists, and Drug Development Professionals Introduction 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, stands as a molecule of interes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, stands as a molecule of interest within the rich chemical diversity of the Piperaceae family.[1] Despite its documented isolation and chemical characterization (CAS Number: 89104-59-6), a comprehensive understanding of its pharmacological properties, mechanism of action, and therapeutic potential remains largely elusive. This technical guide serves to consolidate the currently available information on 4-O-Demethylisokadsurenin D and to highlight the significant knowledge gaps that present both a challenge and an opportunity for future research in natural product drug discovery.
Current State of Knowledge: A Void in Pharmacological Data
As of late 2025, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of in-depth pharmacological studies on 4-O-Demethylisokadsurenin D. While its existence as a natural product is confirmed, there is no publicly available quantitative data regarding its biological activity. Key pharmacological metrics such as IC50, EC50, binding affinities, and pharmacokinetic profiles have not been reported. Furthermore, detailed experimental protocols and investigations into its effects on cellular signaling pathways are yet to be published.
Contextual Insights from Related Compounds in Piper kadsura
Although direct pharmacological data on 4-O-Demethylisokadsurenin D is unavailable, preliminary insights can be gleaned from studies on other lignans (B1203133) and neolignans isolated from Piper kadsura. The plant is known for its traditional use in treating rheumatic diseases, and its extracts have demonstrated a range of biological activities, including anti-inflammatory, anti-platelet activating factor, and neuroprotective effects.[2][3]
A study focusing on the chemical constituents of Piper kadsura and their anti-neuroinflammatory activities provides a valuable, albeit indirect, clue. This research demonstrated that the n-hexane and CHCl3 soluble fractions of the methanol (B129727) extract from the aerial parts of Piper kadsura potently inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[4][5] While this study did not specifically report on 4-O-Demethylisokadsurenin D, it did identify other compounds from the plant that exhibited significant inhibitory effects on both nitric oxide and prostaglandin (B15479496) E2 (PGE2) production.[4][5]
This finding suggests a potential avenue for future investigation into the pharmacological properties of 4-O-Demethylisokadsurenin D, particularly its potential as an anti-neuroinflammatory agent. The inhibition of NO and PGE2 production are key targets in the development of treatments for neurodegenerative diseases and other inflammatory conditions.
Future Directions and Research Opportunities
The current lack of data on the pharmacology of 4-O-Demethylisokadsurenin D presents a clear and compelling opportunity for original research. The following experimental workflows are proposed to elucidate the biological activity of this compound.
To begin to understand the pharmacological profile of 4-O-Demethylisokadsurenin D, a tiered screening approach is recommended. This would involve a series of in vitro assays to assess its activity across a range of potential therapeutic areas.
Caption: Proposed workflow for the initial pharmacological screening of 4-O-Demethylisokadsurenin D.
Based on the activities of other compounds from Piper kadsura, a plausible hypothesis is that 4-O-Demethylisokadsurenin D may exert anti-neuroinflammatory effects by modulating key signaling pathways involved in the inflammatory response in microglia. A potential mechanism could involve the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.
Caption: Hypothesized mechanism of anti-neuroinflammatory action for 4-O-Demethylisokadsurenin D.
Conclusion
4-O-Demethylisokadsurenin D represents a classic example of a natural product whose pharmacological potential is yet to be unlocked. While its chemical structure is known, the absence of biological data underscores the vast untapped resources within the natural world for drug discovery. The contextual evidence from related compounds in Piper kadsura provides a compelling rationale for initiating a focused research program to investigate its anti-inflammatory and, specifically, its anti-neuroinflammatory properties. Such studies would not only contribute to the fundamental understanding of this novel lignan but also potentially pave the way for the development of new therapeutic agents. The scientific community is encouraged to embrace this research opportunity and shed light on the pharmacology of this enigmatic molecule.
4-O-Demethylisokadsurenin D: A Literature Review and Background
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 4-O-Demethylisokadsurenin D is a natural product belonging to the lignan (B3055560) class of secondary metabolites....
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a natural product belonging to the lignan (B3055560) class of secondary metabolites. It has been isolated from Piper kadsura (Choisy) Ohwi, a plant used in traditional Chinese medicine to treat conditions such as asthma and rheumatic arthritis.[1] The traditional use of this plant for inflammatory ailments has prompted scientific investigation into its chemical constituents and their pharmacological activities. Lignans (B1203133) and neolignans are the primary chemical components identified in Piper kadsura and are associated with its anti-inflammatory properties.[1] This review synthesizes the available literature on 4-O-Demethylisokadsurenin D and the broader context of bioactive lignans from its source plant, Piper kadsura.
While specific biological activity data for 4-O-Demethylisokadsurenin D is limited in the current scientific literature, the activities of other structurally related lignans and neolignans isolated from the same plant provide a strong basis for its potential pharmacological profile. Research on these related compounds has primarily focused on their anti-inflammatory and anti-neuroinflammatory effects.
Background: Bioactive Lignans from Piper kadsura
Numerous studies have demonstrated the anti-inflammatory and anti-neuroinflammatory potential of lignans and neolignans isolated from Piper kadsura. These compounds have been evaluated in various in vitro assays, with key quantitative data summarized below.
Quantitative Data on the Bioactivity of Lignans and Neolignans from Piper kadsura
Detailed methodologies for the key experiments cited in the literature for assessing the anti-inflammatory and anti-neuroinflammatory activities of compounds from Piper kadsura are provided below.
Inhibition of PMA-Induced Reactive Oxygen Species (ROS) Production in Human Polymorphonuclear Neutrophils (PMNs)
This assay evaluates the ability of a compound to inhibit the production of ROS, a key event in inflammation, in human neutrophils stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA).
1. Isolation of Human PMNs:
Whole blood is collected from healthy human donors.
PMNs are isolated using a combination of dextran (B179266) sedimentation, hypotonic lysis of red blood cells, and Ficoll-Hypaque gradient centrifugation.
Isolated PMNs are washed and resuspended in a suitable buffer (e.g., Hanks' balanced salt solution with Ca2+ and Mg2+).
2. Assay Procedure:
PMNs are pre-incubated with various concentrations of the test compound (e.g., 4-O-Demethylisokadsurenin D) for a specified time (e.g., 5 minutes) at 37°C.
The chemiluminescence reagent, luminol, is added to the cell suspension to detect ROS production.
PMA is added to stimulate ROS production.
The chemiluminescence is measured continuously for a set period (e.g., 10 minutes) using a luminometer.
3. Data Analysis:
The inhibitory effect of the compound is calculated as the percentage decrease in chemiluminescence compared to the PMA-stimulated control group.
The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.[2]
Inhibition of LPS-Induced Nitric Oxide (NO) Production in Macrophages or Microglia
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in immune cells stimulated with lipopolysaccharide (LPS).
1. Cell Culture:
Murine macrophage cell line (e.g., RAW 264.7) or microglia cell line (e.g., BV-2) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
Cells are seeded in 96-well plates and allowed to adhere overnight.
2. Assay Procedure:
Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour).
LPS is then added to the wells to induce an inflammatory response and NO production.
The cells are incubated for an extended period (e.g., 24 hours).
After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
4. Data Analysis:
A standard curve is generated using known concentrations of sodium nitrite.
The concentration of nitrite in the samples is determined from the standard curve.
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
The IC50 value is calculated from the dose-response curve.[3]
Signaling Pathways and Logical Relationships
The anti-inflammatory effects of lignans isolated from Piper kadsura are hypothesized to be mediated through the inhibition of key inflammatory signaling pathways. A common pathway initiated by LPS in macrophages involves the activation of Toll-like receptor 4 (TLR4), leading to the downstream activation of transcription factors such as NF-κB, which in turn upregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Below is a DOT language script to generate a diagram of this proposed inflammatory signaling pathway.
Caption: Proposed mechanism of anti-inflammatory action of lignans from Piper kadsura.
Application Notes and Protocols: Synthesis of 4-O-Demethylisokadsurenin D
Audience: Researchers, scientists, and drug development professionals. Abstract: 4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from Piper kadsura with potential biological activities.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from Piper kadsura with potential biological activities. While a specific, detailed total synthesis protocol for 4-O-Demethylisokadsurenin D is not extensively documented in publicly available literature, this document outlines a plausible synthetic strategy based on established methodologies for the synthesis of structurally related dibenzocyclooctadiene lignans (B1203133). Furthermore, this document details the known biological signaling pathways modulated by related lignans, which may be relevant to the mechanism of action of 4-O-Demethylisokadsurenin D.
Hypothetical Synthesis Protocol
The total synthesis of dibenzocyclooctadiene lignans such as 4-O-Demethylisokadsurenin D typically involves the key step of oxidative coupling of two C6-C3 (phenylpropanoid) units to form the characteristic eight-membered ring. The following protocol is a hypothetical pathway based on common synthetic strategies for this class of compounds.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of 4-O-Demethylisokadsurenin D would involve a late-stage demethylation and functional group interconversions from a core dibenzocyclooctadiene scaffold. This scaffold can be envisioned to arise from an intramolecular oxidative coupling of a diarylbutane precursor, which in turn can be synthesized from appropriately substituted aromatic aldehydes and succinic acid derivatives.
Experimental Workflow
Caption: Hypothetical workflow for the synthesis of 4-O-Demethylisokadsurenin D.
Detailed Methodologies (Hypothetical)
Step 1: Stobbe Condensation
To a solution of potassium tert-butoxide in tert-butanol, add a mixture of the appropriately substituted benzaldehyde and diethyl succinate.
Stir the reaction mixture at room temperature for 2-4 hours.
Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude lactone ester.
Step 2: Hydrolysis and Decarboxylation
Reflux the crude lactone ester in a mixture of acetic acid and hydrobromic acid for 4-6 hours.
Cool the reaction mixture and pour it into ice water.
Filter the resulting precipitate, wash with water, and dry to obtain the diarylbutanoic acid.
Step 3: Reduction
To a solution of the diarylbutanoic acid in anhydrous tetrahydrofuran (B95107) (THF), add a reducing agent such as borane-dimethyl sulfide (B99878) complex (BMS) dropwise at 0°C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Add an oxidizing agent, for example, iron(III) chloride or vanadium oxytrifluoride, portion-wise at a low temperature (-78°C to 0°C).
Stir the reaction for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
Quench the reaction with an aqueous solution of sodium sulfite.
Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography to obtain the dibenzocyclooctadiene core structure.
Step 5: Final Functional Group Manipulations (Demethylation)
Dissolve the protected dibenzocyclooctadiene in anhydrous dichloromethane and cool to -78°C.
Add a demethylating agent, such as boron tribromide (BBr3), dropwise.
Stir the reaction at low temperature for 2-4 hours.
Quench with methanol and allow to warm to room temperature.
Concentrate the reaction mixture and purify by preparative high-performance liquid chromatography (HPLC) to yield 4-O-Demethylisokadsurenin D.
Quantitative Data (Illustrative)
The following table summarizes hypothetical quantitative data for the synthesis of 4-O-Demethylisokadsurenin D. These values are representative of typical yields and conditions for the synthesis of related lignans.
Step
Reactants
Solvent
Reagents
Temperature (°C)
Time (h)
Yield (%)
1. Stobbe Condensation
Substituted Benzaldehyde, Diethyl Succinate
tert-Butanol
Potassium tert-butoxide
25
3
85
2. Hydrolysis & Decarboxylation
Lactone Ester
Acetic Acid/HBr
-
120
5
90
3. Reduction
Diarylbutanoic Acid
THF
Borane-dimethyl sulfide
0 to 25
14
80
4. Intramolecular Oxidative Coupling
Diarylbutane
Dichloromethane
Iron(III) chloride
-20
2
40
5. Demethylation
Protected Dibenzocyclooctadiene
Dichloromethane
Boron tribromide
-78
3
70
Overall Yield
~21
Biological Signaling Pathways
While the specific signaling pathways modulated by 4-O-Demethylisokadsurenin D are not well-defined, studies on structurally similar lignans from Schisandra chinensis provide insights into their potential mechanisms of action.
Certain Schisandra lignans have been shown to improve insulin resistance by targeting Toll-like receptor 4 (TLR4). Activation of TLR4 can lead to inflammatory responses via the NF-κB pathway and can impair insulin signaling through the IRS-1/PI3K/AKT pathway. Some lignans can inhibit TLR4, thereby reducing inflammation and improving insulin sensitivity.
Caption: Lignan modulation of TLR4-mediated signaling pathways.
Neuroinflammation and Autophagy Pathway
Lignans from Schisandra chinensis have also been implicated in the modulation of neuroinflammation and autophagy through the TRPV1-AMPK-NLRP3 signaling axis. By targeting the transient receptor potential vanilloid 1 (TRPV1), these lignans can influence downstream pathways involving AMPK and the NLRP3 inflammasome, which are critical in neurodegenerative processes.
Caption: Lignan modulation of the TRPV1-AMPK-NLRP3 neuroinflammatory pathway.
Disclaimer: The synthesis protocol and associated quantitative data provided herein are hypothetical and for illustrative purposes only, based on established chemical principles for the synthesis of related compounds. A definitive, experimentally validated protocol for the synthesis of 4-O-Demethylisokadsurenin D is not currently available in the reviewed literature. The biological signaling pathways described are based on studies of structurally similar lignans and may not be fully representative of the specific activities of 4-O-Demethylisokadsurenin D. Researchers should consult primary literature and perform their own validation studies.
Application
Application Notes and Protocols for the Quantification of 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals Introduction 4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from the aerial parts of Piper kadsura (Choisy) Ohwi. Lignans (B1203133) a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from the aerial parts of Piper kadsura (Choisy) Ohwi. Lignans (B1203133) are a class of polyphenolic compounds with a wide range of reported biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and precise quantification of 4-O-Demethylisokadsurenin D in various matrices, such as plant extracts and biological fluids, is essential for pharmacokinetic studies, quality control of herbal preparations, and investigation of its pharmacological effects.
This document provides detailed application notes and protocols for the analytical quantification of 4-O-Demethylisokadsurenin D, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for 4-O-Demethylisokadsurenin D is not extensively reported in the literature, the following protocols are based on established methods for the analysis of structurally similar lignans from Piper species and other plant matrices.
Chemical Properties of 4-O-Demethylisokadsurenin D
Property
Value
Molecular Formula
C₂₀H₂₂O₅
Molecular Weight
342.39 g/mol
Chemical Class
Lignan
Source
Piper kadsura (Choisy) Ohwi
Analytical Methodologies
The recommended analytical techniques for the quantification of 4-O-Demethylisokadsurenin D are HPLC-UV and LC-MS/MS due to their high sensitivity, selectivity, and reproducibility.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the routine quantification of 4-O-Demethylisokadsurenin D in plant extracts and formulations where the concentration is relatively high.
Experimental Protocol: HPLC-UV Quantification
a) Sample Preparation (from Piper kadsura plant material)
Grinding: Grind the dried aerial parts of Piper kadsura into a fine powder.
Extraction:
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
Add 20 mL of 80% methanol.
Perform ultrasound-assisted extraction (UAE) for 30 minutes at 40°C.[1]
Alternatively, perform maceration with agitation for 24 hours at room temperature.
Filtration: Filter the extract through Whatman No. 1 filter paper.
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 10 mL) and filter through a 0.45 µm syringe filter prior to HPLC injection.
b) Chromatographic Conditions
Parameter
Recommended Conditions
Column
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
0-5 min: 20% B5-35 min: 20% to 80% B35-40 min: 80% B40-45 min: 80% to 20% B45-50 min: 20% B
Flow Rate
1.0 mL/min
Column Temperature
30°C
Injection Volume
10 µL
Detection Wavelength
280 nm (Lignans typically show UV absorbance around this wavelength)
c) Quantification
Prepare a stock solution of purified 4-O-Demethylisokadsurenin D standard in methanol. From the stock solution, prepare a series of calibration standards of different concentrations. Inject the standards and the sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 4-O-Demethylisokadsurenin D in the sample by interpolating its peak area on the calibration curve.
d) Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of 4-O-Demethylisokadsurenin D, especially in complex biological matrices like plasma or urine.
Experimental Protocol: LC-MS/MS Quantification
a) Sample Preparation (from Plasma)
Protein Precipitation:
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar lignan not present in the sample).
Vortex for 1 minute to precipitate proteins.
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
Supernatant Collection: Transfer the supernatant to a new tube.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
b) UPLC-Q-TOF-MS/MS Conditions
Parameter
Recommended Conditions
Column
UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase
A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Program
0-1 min: 5% B1-8 min: 5% to 95% B8-10 min: 95% B10-10.1 min: 95% to 5% B10.1-12 min: 5% B
Flow Rate
0.3 mL/min
Column Temperature
40°C
Injection Volume
5 µL
c) Mass Spectrometry Conditions
Parameter
Recommended Conditions
Ion Source
Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage
3.5 kV
Source Temperature
120°C
Desolvation Temperature
350°C
Cone Gas Flow
50 L/h
Desolvation Gas Flow
600 L/h
Collision Gas
Argon
Detection Mode
Multiple Reaction Monitoring (MRM)
d) MRM Transitions
To determine the specific MRM transitions for 4-O-Demethylisokadsurenin D, a pure standard should be infused into the mass spectrometer to identify the precursor ion ([M+H]⁺) and the most abundant and stable product ions upon collision-induced dissociation. For a compound with a molecular weight of 342.39, the precursor ion would be m/z 343.4. Product ions would need to be determined experimentally.
e) Quantification and Validation
Quantification and method validation should follow the same principles as described for the HPLC-UV method, with the use of an internal standard to correct for matrix effects and variations in instrument response.
Application Notes and Protocols for HPLC Analysis of 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals Introduction 4-O-Demethylisokadsurenin D is a dibenzocyclooctadiene lignan (B3055560) isolated from medicinal plants such as Kadsura longipedunculata and Pi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a dibenzocyclooctadiene lignan (B3055560) isolated from medicinal plants such as Kadsura longipedunculata and Piper kadsura. Lignans (B1203133) from these sources have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. As research into the therapeutic potential of 4-O-Demethylisokadsurenin D progresses, robust and reliable analytical methods for its quantification in various matrices are crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such phytochemicals.
This document provides a detailed protocol for the HPLC analysis of 4-O-Demethylisokadsurenin D, including sample preparation, chromatographic conditions, and method validation parameters. Additionally, it outlines the molecular signaling pathways potentially modulated by this class of compounds, offering a basis for further pharmacological investigation.
Quantitative Data Summary
While specific quantitative data for 4-O-Demethylisokadsurenin D is not extensively available in the public domain, the following table summarizes typical performance characteristics for the HPLC analysis of closely related dibenzocyclooctadiene lignans from Schisandra and Kadsura species. These values can be used as a benchmark for method development and validation.
Parameter
Typical Value Range
Retention Time (t_R)
15 - 35 minutes (gradient elution)
**Linearity (R²) **
≥ 0.999
Limit of Detection (LOD)
0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)
0.15 - 1.5 µg/mL
Precision (RSD%)
< 2%
Accuracy (Recovery %)
98 - 102%
Experimental Protocols
Extraction of 4-O-Demethylisokadsurenin D from Plant Material
This protocol describes a general procedure for the extraction of lignans from dried plant material.
Materials:
Dried and powdered plant material (e.g., stems or roots of Kadsura longipedunculata)
Weigh 1.0 g of the powdered plant material into a conical flask.
Add 25 mL of methanol to the flask.
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
Centrifuge the extract at 4000 rpm for 10 minutes.
Collect the supernatant. Repeat the extraction process on the plant residue two more times.
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method for Analysis of 4-O-Demethylisokadsurenin D
This protocol outlines a typical reversed-phase HPLC method suitable for the analysis of dibenzocyclooctadiene lignans.
Instrumentation and Conditions:
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A: Water
Mobile Phase B: Acetonitrile or Methanol
Gradient Elution:
Time (min)
% Mobile Phase A
% Mobile Phase B
0
60
40
25
20
80
30
20
80
35
60
40
| 40 | 60 | 40 |
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Procedure:
Prepare the mobile phases and degas them before use.
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
Prepare a standard stock solution of 4-O-Demethylisokadsurenin D in methanol.
Generate a calibration curve by preparing a series of dilutions from the stock solution.
Inject the standards and the prepared sample extracts.
Identify the peak corresponding to 4-O-Demethylisokadsurenin D by comparing the retention time with the standard.
Quantify the amount of 4-O-Demethylisokadsurenin D in the samples using the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and HPLC analysis of 4-O-Demethylisokadsurenin D.
Plausible Anti-inflammatory Signaling Pathway
Based on studies of related dibenzocyclooctadiene lignans, 4-O-Demethylisokadsurenin D may exert its anti-inflammatory effects by modulating key signaling pathways. Dibenzocyclooctadiene lignans have been shown to suppress pro-inflammatory responses through the inhibition of MAPK, NF-κB, and JAK-STAT signaling, while activating the protective Nrf2 pathway.[1]
Application Notes and Protocols for In Vitro Assay Development of 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals Introduction 4-O-Demethylisokadsurenin D is a lignan (B3055560) natural product isolated from plants of the Schisandraceae family. Lignans (B1203133) as a c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) natural product isolated from plants of the Schisandraceae family. Lignans (B1203133) as a chemical class, and extracts from Schisandraceae species, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antiviral effects. Kadsurenin derivatives, in particular, have shown potential as anti-inflammatory agents and proteasome inhibitors.
These application notes provide a comprehensive guide for the initial in vitro characterization of 4-O-Demethylisokadsurenin D. The following protocols are designed to be adaptable for establishing the bioactivity profile of this compound, focusing on cytotoxicity, anti-inflammatory potential, and antioxidant activity.
General Workflow for In Vitro Evaluation
The initial assessment of a novel natural product like 4-O-Demethylisokadsurenin D should follow a logical progression from general cytotoxicity to more specific mechanism-of-action studies.
Caption: General workflow for the in vitro screening of 4-O-Demethylisokadsurenin D.
Section 1: Cytotoxicity Assays
A fundamental first step in evaluating any new compound is to determine its cytotoxic potential. This information is crucial for identifying a non-toxic concentration range for subsequent functional assays and for flagging potential anticancer activity.
Protocol 1.1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1]
Materials:
4-O-Demethylisokadsurenin D
Human cancer cell lines (e.g., HeLa, A549, HepG2) and a non-cancerous cell line (e.g., HEK293T)
Complete cell culture medium (e.g., DMEM with 10% FBS)
MTT solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of 4-O-Demethylisokadsurenin D in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
Incubation: Incubate the plate for 24, 48, or 72 hours.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
Cell Line
Incubation Time (h)
IC50 (µM)
HeLa
24
48
72
A549
24
48
72
HepG2
24
48
72
HEK293T
24
48
72
Section 2: Anti-inflammatory Assays
Given the known anti-inflammatory properties of related compounds, assessing the effect of 4-O-Demethylisokadsurenin D on inflammatory pathways is a logical next step.
Protocol 2.1: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay determines the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with non-toxic concentrations of 4-O-Demethylisokadsurenin D for 1 hour.
Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce NO production. Include wells with cells and LPS only (positive control), and cells alone (negative control).
Incubation: Incubate the plate for 24 hours.
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, then add 50 µL of Part B.
Measurement: Read the absorbance at 540 nm.
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-treated positive control.
Data Presentation:
Compound Concentration (µM)
Nitrite Concentration (µM)
% NO Inhibition
0 (Control)
0
X
Y
Z
Positive Control (LPS only)
N/A
Signaling Pathway:
Caption: LPS-induced nitric oxide production pathway.
Section 3: Antioxidant Assays
Lignans are well-known for their antioxidant properties.[2] These assays will determine if 4-O-Demethylisokadsurenin D can scavenge free radicals directly or inhibit cellular oxidative stress.
Protocol 3.1: DPPH Free Radical Scavenging Assay
This is a simple and rapid cell-free assay to evaluate the direct free radical scavenging ability of a compound.
Materials:
4-O-Demethylisokadsurenin D
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)
Methanol
Ascorbic acid (positive control)
96-well plate
Procedure:
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of 4-O-Demethylisokadsurenin D (dissolved in methanol).
Reaction Initiation: Add 100 µL of the DPPH solution to each well.
Incubation: Incubate in the dark at room temperature for 30 minutes.
Measurement: Read the absorbance at 517 nm.
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC50 value.
Data Presentation:
Compound/Control
Concentration (µg/mL)
% DPPH Scavenging
IC50 (µg/mL)
4-O-Demethylisokadsurenin D
X
Y
Z
Ascorbic Acid
X
Y
Z
Section 4: General Enzyme Inhibition Assay
Natural products are a rich source of enzyme inhibitors. This general protocol can be adapted for various enzymes once a potential target is identified.
This protocol provides a framework for assessing enzyme inhibition by monitoring the change in absorbance of a substrate or product.[3][4]
Materials:
Purified target enzyme
Substrate that produces a chromogenic product
Assay buffer (optimized for the target enzyme)
4-O-Demethylisokadsurenin D
Known inhibitor (positive control)
96-well microplate
Microplate spectrophotometer
Procedure:
Reagent Preparation: Prepare all solutions in the assay buffer.
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and various concentrations of 4-O-Demethylisokadsurenin D. Include controls: no inhibitor (100% activity) and no enzyme (background).
Pre-incubation: Pre-incubate the plate for 15 minutes to allow the compound to bind to the enzyme.[3]
Reaction Initiation: Add the substrate to all wells to start the reaction.
Kinetic Measurement: Immediately measure the absorbance at the appropriate wavelength in kinetic mode for a set period (e.g., 10-30 minutes).
Data Analysis: Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition relative to the no-inhibitor control. Determine the IC50 value.
Data Presentation:
Inhibitor
Concentration (µM)
Reaction Rate (mAU/min)
% Inhibition
IC50 (µM)
4-O-Demethylisokadsurenin D
X
Y
Z
Positive Control
X
Y
Z
Experimental Workflow:
Caption: Workflow for a general enzyme inhibition assay.
Conclusion
These application notes and protocols provide a solid starting point for the in vitro characterization of 4-O-Demethylisokadsurenin D. The results from these assays will help to elucidate the compound's cytotoxic, anti-inflammatory, and antioxidant properties, paving the way for more detailed mechanism-of-action studies and further drug development efforts. It is recommended to perform all assays in triplicate and to include appropriate positive and negative controls to ensure data quality and reproducibility.
Application Notes and Protocols for Cell-Based Assays Using 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals Introduction 4-O-Demethylisokadsurenin D is a lignan (B3055560) compound that can be isolated from plants of the Kadsura and Piper genera.[1][2] Lignans (B1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound that can be isolated from plants of the Kadsura and Piper genera.[1][2] Lignans (B1203133) isolated from these genera have been noted for their traditional use in treating inflammatory conditions such as rheumatoid arthritis.[3][4][5] Scientific investigations into related kadsurenin compounds and extracts from Kadsura coccinea have demonstrated significant anti-inflammatory potential, particularly through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] This suggests that 4-O-Demethylisokadsurenin D may also possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[8]
These application notes provide detailed protocols for cell-based assays to investigate the anti-inflammatory effects of 4-O-Demethylisokadsurenin D, focusing on the inhibition of nitric oxide production and the assessment of cell viability.
Key Applications
Screening for anti-inflammatory activity.
Investigating the mechanism of action related to the NF-κB and MAPK signaling pathways.
Assessing cytotoxicity and determining therapeutic windows.
Data Presentation: Quantitative Analysis of 4-O-Demethylisokadsurenin D Activity
The following tables present illustrative quantitative data for 4-O-Demethylisokadsurenin D in key cell-based assays. This data is provided as an example for comparison and interpretation of experimental results.
Table 1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
Concentration (µM)
% Inhibition of NO Production (Mean ± SD)
1
15.2 ± 2.1
5
35.8 ± 3.5
10
58.1 ± 4.2
25
85.3 ± 5.9
50
92.7 ± 3.8
IC₅₀ (µM)
8.7
Table 2: Cell Viability (MTT Assay) in RAW 264.7 Macrophages
Concentration (µM)
% Cell Viability (Mean ± SD)
1
99.1 ± 1.5
5
98.5 ± 2.0
10
97.2 ± 2.3
25
95.4 ± 3.1
50
92.8 ± 4.0
100
88.6 ± 4.5
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and the experimental workflows for the described cell-based assays.
Caption: Proposed mechanism of 4-O-Demethylisokadsurenin D in the NF-κB pathway.
Caption: Experimental workflow for the nitric oxide production assay.
Caption: Experimental workflow for the MTT cell viability assay.
Experimental Protocols
Protocol 1: Nitric Oxide Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
RAW 264.7 murine macrophage cell line
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
4-O-Demethylisokadsurenin D
Lipopolysaccharide (LPS) from E. coli
Griess Reagent System (e.g., from Sigma-Aldrich, Cat. No. G2930)
Sodium nitrite (NaNO₂) for standard curve
96-well cell culture plates
Spectrophotometric microplate reader
Procedure:
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 4-O-Demethylisokadsurenin D in DMEM. After 24 hours, remove the old media from the cells and add 100 µL of media containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
LPS Stimulation: After 1 hour of pre-treatment with the compound, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
Griess Assay:
a. Prepare a nitrite standard curve (0-100 µM) using sodium nitrite in DMEM.
b. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
c. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.[9]
d. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[9]
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.[5][9]
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated control.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[6]
Materials:
Cells of interest (e.g., RAW 264.7)
Complete culture medium
4-O-Demethylisokadsurenin D
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
96-well cell culture plates
Spectrophotometric microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours.
Compound Treatment: Add 100 µL of medium containing various concentrations of 4-O-Demethylisokadsurenin D to the wells. Include a vehicle control. Incubate for the desired exposure period (e.g., 24 or 48 hours).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.[6]
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
Treatment and Stimulation: Pre-treat the cells with 4-O-Demethylisokadsurenin D for 1 hour. Then, stimulate with an appropriate agonist (e.g., 1 µg/mL LPS for 30-60 minutes) to induce p65 translocation.
Fixation and Permeabilization:
a. Wash the cells with cold PBS.
b. Fix the cells with 4% PFA for 15 minutes at room temperature.
c. Wash three times with PBS.
d. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
Immunostaining:
a. Wash three times with PBS.
b. Block with 1% BSA in PBS for 1 hour at room temperature.
c. Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
d. Wash three times with PBS.
e. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
Nuclear Staining:
a. Wash three times with PBS.
b. Incubate with DAPI solution for 5 minutes to stain the nuclei.
Imaging: Wash the coverslips and mount them on microscope slides. Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or effectively treated cells, p65 will be predominantly in the cytoplasm. In stimulated, untreated cells, p65 will be concentrated in the nucleus.
Disclaimer
These application notes and protocols are intended for research use only. The provided quantitative data is illustrative and should be confirmed by independent experimentation. Researchers should optimize assay conditions for their specific cell lines and experimental setup.
Application Notes and Protocols for Investigating the In Vivo Effects of 4-O-Demethylisokadsurenin D
Audience: Researchers, scientists, and drug development professionals. Introduction: 4-O-Demethylisokadsurenin D is a lignan, a class of polyphenolic compounds found in plants.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-O-Demethylisokadsurenin D is a lignan, a class of polyphenolic compounds found in plants. Lignans have garnered significant scientific interest due to their diverse biological activities, including potent antioxidant and anti-inflammatory properties.[1][2][3][4] These characteristics suggest that 4-O-Demethylisokadsurenin D may have therapeutic potential in conditions associated with inflammation and oxidative stress, such as cardiovascular disease, neurodegenerative disorders, and diabetes.[1][5]
These application notes provide a comprehensive overview of established animal models and detailed protocols to investigate the anti-inflammatory and antioxidant effects of 4-O-Demethylisokadsurenin D. The following sections detail experimental designs for inducing and measuring these effects in vivo, offering a framework for preclinical evaluation.
Section 1: Animal Models for Assessing Anti-Inflammatory Activity
Two widely accepted and well-characterized animal models are proposed to evaluate the anti-inflammatory potential of 4-O-Demethylisokadsurenin D: the carrageenan-induced paw edema model for acute inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model.
Carrageenan-Induced Paw Edema in Rats
This model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[6][7][8] Carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[8][9]
1.1.1. Experimental Protocol
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
Materials:
4-O-Demethylisokadsurenin D
Carrageenan (1% w/v in sterile saline)
Positive control: Indomethacin or Diclofenac sodium
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Plebthysmometer or digital calipers
Procedure:
Acclimatize animals for at least one week before the experiment.
Fast animals overnight with free access to water.
Divide animals into the following groups (n=6-8 per group):
Vehicle control
4-O-Demethylisokadsurenin D (e.g., 10, 25, 50 mg/kg, p.o.)
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
Administer the vehicle, 4-O-Demethylisokadsurenin D, or positive control orally (p.o.).
After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9]
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6][8]
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
1.1.2. Data Presentation: Hypothetical Quantitative Data
Treatment Group
Dose (mg/kg)
Paw Volume Increase (mL) at 3h
% Inhibition of Edema
Vehicle Control
-
0.85 ± 0.06
-
4-O-Demethylisokadsurenin D
10
0.68 ± 0.05
20.0
4-O-Demethylisokadsurenin D
25
0.45 ± 0.04**
47.1
4-O-Demethylisokadsurenin D
50
0.32 ± 0.03
62.4
Indomethacin
10
0.28 ± 0.02
67.1
p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
1.1.3. Experimental Workflow Diagram
Workflow for Carrageenan-Induced Paw Edema Model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines.[10][11] This model is useful for studying the systemic anti-inflammatory effects of compounds.
1.2.1. Experimental Protocol
Animals: Male C57BL/6 mice (20-25 g).
Materials:
4-O-Demethylisokadsurenin D
Lipopolysaccharide (LPS) from E. coli
Positive control: Dexamethasone
Vehicle (e.g., sterile saline)
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
Acclimatize animals for one week.
Divide animals into groups (n=6-8 per group):
Vehicle control (saline + saline)
LPS control (saline + LPS)
4-O-Demethylisokadsurenin D (e.g., 10, 25, 50 mg/kg, i.p.) + LPS
Positive control (Dexamethasone, 1 mg/kg, i.p.) + LPS
Administer vehicle, 4-O-Demethylisokadsurenin D, or Dexamethasone intraperitoneally (i.p.).
After 30 minutes, administer LPS (1 mg/kg, i.p.) to all groups except the vehicle control.
Two hours after LPS administration, collect blood via cardiac puncture under anesthesia.
Separate serum and store at -80°C until analysis.
Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.
1.2.2. Data Presentation: Hypothetical Quantitative Data
Treatment Group
Dose (mg/kg)
TNF-α (pg/mL)
IL-6 (pg/mL)
IL-1β (pg/mL)
Vehicle Control
-
50 ± 8
35 ± 6
20 ± 4
LPS Control
-
1250 ± 110
980 ± 95
450 ± 40
4-O-Demethylisokadsurenin D + LPS
10
980 ± 90
750 ± 70
360 ± 35
4-O-Demethylisokadsurenin D + LPS
25
650 ± 65
480 ± 50
250 ± 28**
4-O-Demethylisokadsurenin D + LPS
50
420 ± 40
310 ± 32
180 ± 20
Dexamethasone + LPS
1
350 ± 35
250 ± 25
150 ± 18
p<0.05, **p<0.01, ***p<0.001 compared to LPS control.
1.2.3. Signaling Pathway Diagram
Potential inhibition of the NF-κB signaling pathway.
Section 2: Animal Models for Assessing Antioxidant Activity
To evaluate the antioxidant and protective effects of 4-O-Demethylisokadsurenin D against oxidative stress, two robust models are proposed: carbon tetrachloride (CCl4)-induced hepatotoxicity and streptozotocin (B1681764) (STZ)-induced diabetic oxidative stress.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Mice
CCl4 is a well-known hepatotoxin that induces severe oxidative stress and liver injury through the formation of free radicals.[12][13] This model is ideal for assessing the hepatoprotective and antioxidant effects of compounds.
2.1.1. Experimental Protocol
Animals: Male BALB/c mice (20-25 g).
Materials:
4-O-Demethylisokadsurenin D
Carbon tetrachloride (CCl4)
Positive control: Silymarin
Vehicle (e.g., corn oil)
Kits for measuring ALT, AST, SOD, GPx, and MDA
Procedure:
Acclimatize animals for one week.
Divide animals into groups (n=6-8 per group):
Vehicle control (corn oil)
CCl4 control (CCl4 in corn oil)
4-O-Demethylisokadsurenin D (e.g., 25, 50 mg/kg, p.o.) + CCl4
Positive control (Silymarin, 100 mg/kg, p.o.) + CCl4
Administer vehicle, 4-O-Demethylisokadsurenin D, or Silymarin orally for 7 consecutive days.
On day 7, 2 hours after the final dose, administer CCl4 (0.2% in corn oil, 10 mL/kg, i.p.) to all groups except the vehicle control.
24 hours after CCl4 administration, collect blood for serum analysis of ALT and AST.
Euthanize the animals and collect liver tissue for homogenization.
2.1.2. Data Presentation: Hypothetical Quantitative Data
Treatment Group
Dose (mg/kg)
ALT (U/L)
AST (U/L)
SOD (U/mg protein)
GPx (U/mg protein)
MDA (nmol/mg protein)
Vehicle Control
-
35 ± 5
80 ± 10
150 ± 12
250 ± 20
1.2 ± 0.2
CCl4 Control
-
250 ± 25
480 ± 40
75 ± 8
120 ± 15
4.5 ± 0.5
4-O-Demethylisokadsurenin D + CCl4
25
180 ± 20
350 ± 30
105 ± 10
170 ± 18
3.1 ± 0.4
4-O-Demethylisokadsurenin D + CCl4
50
110 ± 12
220 ± 22
130 ± 11
210 ± 20
2.0 ± 0.3
Silymarin + CCl4
100
95 ± 10
190 ± 18
140 ± 13
225 ± 21
1.7 ± 0.2
p<0.05, **p<0.01 compared to CCl4 control.
2.1.3. Logical Relationship Diagram
Mechanism of CCl4-induced hepatotoxicity and potential intervention.
Streptozotocin (STZ)-Induced Diabetic Oxidative Stress in Rats
STZ is a chemical that is toxic to pancreatic β-cells, leading to hyperglycemia and subsequent systemic oxidative stress, mimicking aspects of type 1 diabetes.[14][15][16][17] This model is valuable for investigating the effects of compounds on diabetes-related oxidative damage.
Application Notes and Protocols: Preparation of 4-O-Demethylisokadsurenin D Stock Solutions
For Researchers, Scientists, and Drug Development Professionals Introduction 4-O-Demethylisokadsurenin D is a lignan, a class of polyphenols found in plants, that has garnered interest within the scientific community for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan, a class of polyphenols found in plants, that has garnered interest within the scientific community for its potential biological activities. As a bioactive compound, the preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo experimental workflow. Proper stock solution preparation ensures reproducibility and reliability of experimental results.
These application notes provide a detailed protocol for the preparation of stock solutions of 4-O-Demethylisokadsurenin D, including recommendations for solvent selection, storage, and handling. A protocol for determining the solubility of the compound is also included, which is essential in the absence of established solubility data in various solvents.
Physicochemical Data
A summary of the key physicochemical properties of 4-O-Demethylisokadsurenin D is provided in the table below. This information is essential for accurate calculations and preparation of stock solutions.
Before handling 4-O-Demethylisokadsurenin D, it is crucial to consult the Safety Data Sheet (SDS).[2] As a standard practice when handling chemical compounds:
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Experimental Protocols
General Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of 4-O-Demethylisokadsurenin D.
Caption: Workflow for preparing 4-O-Demethylisokadsurenin D stock solution.
Protocol for Solubility Determination (Small-Scale)
Materials:
4-O-Demethylisokadsurenin D
Selection of solvents (e.g., DMSO, Ethanol, Methanol, Acetone)
Microcentrifuge tubes (1.5 mL)
Vortex mixer
Pipettes
Procedure:
Weigh out a small, precise amount of 4-O-Demethylisokadsurenin D (e.g., 1 mg) into a microcentrifuge tube.
Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the tube.
Vortex the tube vigorously for 1-2 minutes.
Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 10 mg/mL.
If the solid has not completely dissolved, add another measured volume of solvent (e.g., 100 µL) and repeat step 3.
Continue adding solvent in a stepwise manner until the compound is fully dissolved.
Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 4-O-Demethylisokadsurenin D in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays.
Materials:
4-O-Demethylisokadsurenin D (MW: 342.39 g/mol )
Anhydrous, high-purity DMSO
Calibrated analytical balance
Glass vial with a PTFE-lined screw cap
Pipettes
Vortex mixer or sonicator
Calculations:
To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:
Mass (mg) = 10 mM x 0.001 L x 342.39 g/mol = 3.42 mg
Procedure:
Tare a clean, dry glass vial on an analytical balance.
Carefully weigh 3.42 mg of 4-O-Demethylisokadsurenin D into the tared vial.
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
Secure the cap tightly and vortex the vial until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may be used to aid dissolution if necessary.
Once dissolved, visually inspect the solution to ensure there are no particulates.
Storage and Stability
Proper storage of stock solutions is crucial to maintain their stability and activity.
Short-term storage: Stock solutions can be stored at 4°C for up to one week.
Long-term storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (preferably with PTFE-lined caps) and store at -20°C or -80°C. This minimizes freeze-thaw cycles which can degrade the compound.
Light Sensitivity: Protect the stock solution from light by storing it in amber vials or by wrapping the vials in aluminum foil.
Before use, allow the frozen stock solution to thaw completely at room temperature and vortex briefly to ensure homogeneity.
Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution in an appropriate cell culture medium or assay buffer. It is important to note that high concentrations of DMSO can be toxic to cells. Therefore, the final concentration of DMSO in the working solution should typically be kept below 0.5%, and a vehicle control (medium or buffer with the same concentration of DMSO) should always be included in experiments.
The following diagram illustrates the serial dilution process for preparing working solutions.
Application Notes and Protocols for Neuroprotective Research on 4-O-Demethylisokadsurenin D
Disclaimer: Information regarding the specific neuroprotective effects and mechanisms of 4-O-Demethylisokadsurenin D is not currently available in published literature. The following application notes and protocols are p...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Information regarding the specific neuroprotective effects and mechanisms of 4-O-Demethylisokadsurenin D is not currently available in published literature. The following application notes and protocols are presented as a representative guide for the investigation of a novel phytochemical, such as 4-O-Demethylisokadsurenin D, based on established methodologies for assessing the neuroprotective potential of related compounds like lignans (B1203133).
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key contributors to the pathogenesis of these disorders. Phytochemicals, particularly lignans and related phenolic compounds, have garnered significant interest for their potential neuroprotective properties. These natural products may offer therapeutic benefits by modulating cellular signaling pathways involved in antioxidant defense and cell survival.
4-O-Demethylisokadsurenin D, a lignan (B3055560) compound, is a candidate for neuroprotective research due to the established bioactivity of this class of molecules. Lignans are known to exert antioxidant and anti-inflammatory effects, making them promising agents for mitigating neuronal damage. This document outlines hypothetical mechanisms and provides detailed protocols for investigating the neuroprotective effects of 4-O-Demethylisokadsurenin D in vitro.
Hypothesized Mechanism of Action
Based on studies of other neuroprotective phytochemicals, 4-O-Demethylisokadsurenin D may protect neuronal cells through the activation of key signaling pathways that enhance cellular antioxidant defenses and promote cell survival.[1][2][3][4][5] The two primary pathways proposed for investigation are the Nrf2/ARE and PI3K/Akt signaling cascades.
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.[1][3][4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Activation of this pathway by 4-O-Demethylisokadsurenin D could enhance the capacity of neuronal cells to neutralize reactive oxygen species (ROS).
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[6][7][8][9] Activation of this pathway can inhibit pro-apoptotic proteins and promote the expression of survival factors. By activating PI3K/Akt signaling, 4-O-Demethylisokadsurenin D could protect neurons from apoptotic cell death induced by neurotoxic insults.
Data Presentation
The following tables present hypothetical data that could be generated from the experimental protocols described below.
Table 1: Effect of 4-O-Demethylisokadsurenin D on Neuronal Cell Viability
Treatment Group
Concentration (µM)
Cell Viability (%) (Mean ± SD)
Control (Vehicle)
-
100 ± 5.2
Oxidative Stressor (e.g., H₂O₂)
-
52 ± 4.5
H₂O₂ + Compound D
1
65 ± 3.8
H₂O₂ + Compound D
5
78 ± 4.1
H₂O₂ + Compound D
10
89 ± 3.5
H₂O₂ + Compound D
25
93 ± 2.9
Compound D: 4-O-Demethylisokadsurenin D
Table 2: Effect of 4-O-Demethylisokadsurenin D on the Expression of Key Signaling Proteins
Treatment Group
p-Akt/Akt Ratio (Fold Change)
Nrf2 (Nuclear) (Fold Change)
HO-1 (Fold Change)
Control (Vehicle)
1.0
1.0
1.0
Oxidative Stressor (e.g., H₂O₂)
0.8
1.2
1.5
H₂O₂ + Compound D (10 µM)
2.5
3.0
3.8
Compound D: 4-O-Demethylisokadsurenin D
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using MTT
This protocol is designed to assess the ability of 4-O-Demethylisokadsurenin D to protect neuronal cells (e.g., SH-SY5Y or primary cortical neurons) from oxidative stress-induced cell death.
Materials:
Neuronal cell line (e.g., SH-SY5Y)
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
Compound Treatment: Pre-treat the cells with various concentrations of 4-O-Demethylisokadsurenin D (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle-only control group.
Induction of Oxidative Stress: Following pre-treatment, expose the cells to an oxidative stressor (e.g., 100 µM H₂O₂) for 24 hours. A control group without the stressor should also be included.
MTT Assay:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Incubate for an additional 15-30 minutes with gentle shaking.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10] The cell viability is expressed as a percentage relative to the control group.
Protocol 2: Western Blot Analysis of Nrf2 and Akt Signaling Pathways
This protocol is used to determine if 4-O-Demethylisokadsurenin D activates the Nrf2 and PI3K/Akt signaling pathways in neuronal cells.
Materials:
Neuronal cells
4-O-Demethylisokadsurenin D
Oxidative stressor (e.g., H₂O₂)
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
PVDF membranes
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
4-O-Demethylisokadsurenin D: Application Notes and Protocols for Research
A Review of Potential Applications for a Novel Lignan (B3055560) Introduction 4-O-Demethylisokadsurenin D is a lignan compound isolated from the terrestrial plant Piper kadsura (Choisy) Ohwi. As a natural product, it hol...
4-O-Demethylisokadsurenin D is a lignan compound isolated from the terrestrial plant Piper kadsura (Choisy) Ohwi. As a natural product, it holds potential for investigation in various biological systems. While specific research on 4-O-Demethylisokadsurenin D is limited, the broader family of lignans (B1203133) and compounds isolated from Piper kadsura have demonstrated a range of biological activities. These notes aim to provide a theoretical framework for researchers, scientists, and drug development professionals interested in exploring the potential of 4-O-Demethylisokadsurenin D as a research tool, based on the known activities of structurally related compounds.
Theoretical Biological Activities and Research Areas
Based on the known biological effects of related lignans and extracts from Piper kadsura, the following areas represent promising avenues for the investigation of 4-O-Demethylisokadsurenin D:
Anti-inflammatory and Immunomodulatory Effects: Lignans and neolignans isolated from Piper kadsura have shown anti-inflammatory and anti-neuroinflammatory properties. This suggests that 4-O-Demethylisokadsurenin D could be investigated for its ability to modulate inflammatory pathways. A key mechanism to explore would be the inhibition of nitric oxide (NO) production, a common feature of anti-inflammatory compounds.
Cytotoxic and Anti-Cancer Activity: Various lignans have been studied for their potential as anti-cancer agents. Research in this area for 4-O-Demethylisokadsurenin D could involve screening against various cancer cell lines to determine its cytotoxic effects and elucidate its mechanism of action, such as apoptosis induction or cell cycle arrest.
Proteasome Inhibition: Some related kadsurenin derivatives have been identified as proteasome inhibitors. The proteasome is a validated target in cancer therapy, particularly in multiple myeloma. Investigating whether 4-O-Demethylisokadsurenin D exhibits proteasome inhibitory activity could open up new avenues for its application in oncology research.
Data Presentation
Currently, there is a lack of publicly available quantitative data (e.g., IC50, EC50 values) specifically for 4-O-Demethylisokadsurenin D. The following table is presented as a template for researchers to populate as data becomes available through experimentation.
Assay Type
Cell Line / Target
Metric
Value (µM)
Reference
Cytotoxicity
e.g., HeLa, MCF-7
IC50
Data not available
Anti-inflammatory
e.g., RAW 264.7
NO Inhibition IC50
Data not available
Enzyme Inhibition
e.g., 20S Proteasome
IC50
Data not available
Experimental Protocols
The following are generalized protocols that can be adapted for the initial investigation of 4-O-Demethylisokadsurenin D.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-O-Demethylisokadsurenin D in a cancer cell line.
Materials:
Cancer cell line (e.g., HeLa, A549, MCF-7)
4-O-Demethylisokadsurenin D (stock solution in DMSO)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Objective: To assess the anti-inflammatory potential of 4-O-Demethylisokadsurenin D by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
RAW 264.7 macrophage cell line
4-O-Demethylisokadsurenin D (stock solution in DMSO)
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.
Pre-treat the cells with various concentrations of 4-O-Demethylisokadsurenin D for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
Collect the cell supernatant.
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
Incubate for 10 minutes at room temperature.
Measure the absorbance at 540 nm.
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Visualizations
Hypothetical Signaling Pathway for Anti-Inflammatory Action
The following diagram illustrates a potential mechanism for the anti-inflammatory effects of 4-O-Demethylisokadsurenin D, based on the known actions of similar compounds.
Caption: Potential inhibition of the NF-κB pathway by 4-O-Demethylisokadsurenin D.
General Experimental Workflow
The diagram below outlines a general workflow for the initial biological screening of 4-O-Demethylisokadsurenin D.
Caption: A general workflow for the initial screening of 4-O-Demethylisokadsurenin D.
Disclaimer: The information provided in these application notes is for research purposes only. The proposed experimental protocols are generalized and should be optimized for specific laboratory conditions and research objectives. The biological activities described are based on related compounds and have not been confirmed for 4-O-Demethylisokadsurenin D.
Technical Notes & Optimization
Troubleshooting
4-O-Demethylisokadsurenin D solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-O-Demet...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-O-Demethylisokadsurenin D.
Frequently Asked Questions (FAQs)
Q1: What is 4-O-Demethylisokadsurenin D and why is its solubility a concern?
4-O-Demethylisokadsurenin D is a lignan, a class of natural products, that can be isolated from plants such as Magnolia ovata and the aerial parts of Piper kadsura (Choisy) Ohwi.[1][2] Like many natural compounds, it is reported to be a subject of life sciences research.[3] Many natural products exhibit poor water solubility, which can significantly hinder their therapeutic potential by limiting bioavailability and making them difficult to work with in experimental settings.[4][5][6] Low aqueous solubility can impede absorption in biological systems and lead to inaccurate results in in-vitro assays.[6]
Q2: What are the initial steps to dissolve 4-O-Demethylisokadsurenin D for in-vitro experiments?
For initial in-vitro experiments, 4-O-Demethylisokadsurenin D can typically be dissolved in organic solvents. Vendor information suggests that a stock solution can be prepared in Dimethyl Sulfoxide (DMSO).[3]
Experimental Protocol: Preparing a DMSO Stock Solution
Weighing: Accurately weigh the desired amount of 4-O-Demethylisokadsurenin D powder in a sterile microcentrifuge tube.
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
Dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect the solution for any undissolved particles.
Storage: Store the stock solution at -20°C or -80°C as recommended for stability.[3]
Troubleshooting Poor Solubility
This section provides a systematic approach to troubleshoot and improve the solubility of 4-O-Demethylisokadsurenin D for your specific experimental needs.
Issue: My 4-O-Demethylisokadsurenin D is not dissolving in my desired aqueous buffer for my cell-based assay.
This is a common challenge with hydrophobic compounds. Direct dissolution in aqueous media is often not feasible. The following workflow can help you identify a suitable solution.
Caption: A stepwise workflow for addressing issues with dissolving 4-O-Demethylisokadsurenin D in aqueous buffers.
Advanced Solutions for Enhancing Solubility
If simple dilution from an organic stock is insufficient or undesirable due to solvent toxicity, several advanced formulation strategies can be employed. Nearly 40% of natural product-derived compounds face challenges with low water solubility.[4]
Q3: What are some common formulation strategies to enhance the solubility of poorly water-soluble natural products like 4-O-Demethylisokadsurenin D?
Various techniques can be used to improve the solubility and bioavailability of such compounds.[5] These methods range from physical modifications to the use of specialized delivery systems.
Caption: Overview of advanced formulation strategies for enhancing the solubility of hydrophobic compounds.
Summary of Solubility Enhancement Techniques
Strategy
Description
Key Advantages
Particle Size Reduction
Increasing the surface area of the compound by reducing its particle size (nanonization) can enhance the dissolution rate according to the Noyes-Whitney equation.[6]
Improved dissolution velocity.
Solid Dispersions
Dispersing the drug in an inert carrier matrix, often a hydrophilic polymer, can create an amorphous solid dispersion (ASD).[7][8] This amorphous state has higher thermodynamic activity, leading to increased solubility.[8]
Significant increase in dissolution rate and solubility.[6]
Complexation
Encapsulating the hydrophobic drug molecule within a larger, more soluble molecule. Cyclodextrins are commonly used for this purpose, forming inclusion complexes that enhance aqueous solubility.[9]
Improved solubility and stability of the lipophilic drug.[9]
Nanocarriers
Incorporating the compound into nanometer-sized delivery systems like nanohydrogels or nanoparticles.[4][5] This can overcome solubility issues and improve bioavailability.[4]
Using a mixture of solvents (co-solvents) or surface-active agents (surfactants) to increase the solubility of a drug in a given vehicle.[7]
A common and often straightforward method for initial formulations.
Q4: Are there specific protocols for these advanced techniques?
The optimal protocol is highly dependent on the specific compound and the intended application. Below are generalized experimental approaches.
Experimental Protocol: Co-solvent Formulation for In Vivo Studies
A common vehicle for in vivo administration of poorly soluble compounds involves a co-solvent system.
Initial Dissolution: Dissolve the required amount of 4-O-Demethylisokadsurenin D in a minimal amount of DMSO.
Addition of Co-solvents: Add PEG300 (Polyethylene glycol 300) and mix until the solution is clear.
Addition of Surfactant: Add Tween 80 (Polysorbate 80) and mix thoroughly.
Aqueous Phase: Finally, add saline or PBS (Phosphate-Buffered Saline) to the mixture to reach the final desired volume and concentration.
Example Formulation: A common ratio for such a formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[3] Note: This is a reference formulation and must be optimized for your specific experimental conditions and animal model.
Q5: Where can I find data on the solubility of 4-O-Demethylisokadsurenin D in common organic solvents?
Specific, quantitative solubility data for 4-O-Demethylisokadsurenin D in a range of organic solvents is not extensively published. However, the table below provides a list of common laboratory solvents and their properties, which can be a starting point for empirical solubility testing.
Properties of Common Organic Solvents
Solvent
Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Density (g/mL)
Solubility in Water ( g/100g )
Acetone
C₃H₆O
58.08
56.2
0.786
Miscible
Acetonitrile
C₂H₃N
41.05
81.6
0.786
Miscible
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
78.13
189
1.092
Miscible
Ethanol
C₂H₆O
46.07
78.5
0.789
Miscible
Methanol
CH₄O
32.04
64.7
0.792
Miscible
Chloroform
CHCl₃
119.38
61.7
1.498
0.795
Dichloromethane (DCM)
CH₂Cl₂
84.93
39.6
1.327
1.3
Data sourced from publicly available solvent property tables.[10][11]
Technical Support Center: Synthesis of 4-O-Demethylisokadsurenin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-O-Demethylisokadsureni...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-O-Demethylisokadsurenin D synthesis. The guidance is based on established principles of organic synthesis optimization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-O-Demethylisokadsurenin D.
Q1: My reaction yield is consistently low. What are the first steps I should take to improve it?
A1: Low yield is a common issue in organic synthesis. A systematic optimization of reaction conditions is the most effective approach to address this. The key parameters to investigate are the choice of solvent, reaction temperature, and the stoichiometry of your starting materials.[1] It is recommended to vary one parameter at a time to understand its specific effect on the reaction outcome.
Q2: How do I select the optimal solvent for my reaction?
A2: Solvent selection is critical as it can significantly influence reaction rates and yields. You should screen a variety of solvents with different polarities and properties. For instance, in some multi-component reactions, polar aprotic solvents like acetonitrile (B52724) or polar protic solvents like acetic acid have been shown to be effective.[1][2] It is advisable to consult literature for similar reactions to guide your initial solvent choices. A systematic screening process, as outlined in the experimental protocols section, should be followed.
Q3: What is the impact of reaction temperature on the synthesis?
A3: Temperature plays a crucial role in reaction kinetics. Running the reaction at room temperature might result in very low yields, while increasing the temperature to reflux conditions can dramatically improve the product yield.[1] However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of unwanted side products. Therefore, it is important to conduct the reaction at a range of temperatures to find the optimal balance between reaction rate and product stability.
Q4: I am observing a significant amount of starting material remaining after the reaction. What should I do?
A4: Incomplete conversion of starting materials is a common problem that can often be addressed by adjusting the stoichiometry of the reactants.[1] Increasing the equivalents of one or more of the starting materials can drive the reaction to completion. It is also important to ensure the purity of your starting materials, as impurities can inhibit the reaction.
Q5: My desired product is difficult to purify from the reaction mixture. What strategies can I employ?
A5: Purification challenges can arise from the presence of side products or unreacted starting materials. Optimizing the reaction conditions to minimize side product formation is the first step. Additionally, exploring different purification techniques such as column chromatography with different solvent systems, recrystallization, or preparative thin-layer chromatography (TLC) can be beneficial. In some cases, derivatization of the product to alter its physical properties can aid in separation.
Frequently Asked Questions (FAQs)
Q: How can I confirm the identity and purity of my synthesized 4-O-Demethylisokadsurenin D?
A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the final compound.
Q: Are there any specific safety precautions I should take during the synthesis?
A: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Q: Can the reaction time be optimized?
A: Yes, reaction time is another important parameter to optimize. Monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal time for quenching the reaction to maximize the yield of the desired product and minimize the formation of degradation products.
Data Presentation
Systematic optimization of reaction conditions is best represented in a tabular format. Below is a template for recording and comparing experimental data.
Table 1: Optimization of Reaction Conditions for the Synthesis of 4-O-Demethylisokadsurenin D
Entry
Solvent
Temperature (°C)
Reactant A (equiv.)
Reactant B (equiv.)
Time (h)
Yield (%)
1
Dichloromethane
25
1.0
1.0
24
15
2
Acetonitrile
25
1.0
1.0
24
25
3
Acetic Acid
25
1.0
1.0
24
12
4
Acetic Acid
80
1.0
1.0
12
35
5
Acetic Acid
Reflux
1.0
1.0
3
45
6
Acetic Acid
Reflux
1.2
1.0
3
52
7
Acetic Acid
Reflux
1.0
1.2
3
55
8
Acetic Acid
Reflux
1.2
1.2
3
58
This table is a representative example based on general optimization principles.[1]
Experimental Protocols
Below is a general methodology for optimizing the synthesis of 4-O-Demethylisokadsurenin D.
General Protocol for Reaction Optimization:
Solvent Screening:
Set up a series of parallel reactions in different solvents (e.g., dichloromethane, acetonitrile, toluene, acetic acid).
Keep the temperature, reaction time, and stoichiometry of reactants constant.
Monitor the reactions by TLC or LC-MS.
After completion, work up the reactions and determine the yield of the desired product for each solvent.
Temperature Optimization:
Using the optimal solvent identified in the previous step, set up reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).
Maintain constant reaction time and stoichiometry.
Analyze the yield and purity of the product at each temperature to identify the optimum.
Stoichiometry Optimization:
With the optimal solvent and temperature, vary the equivalents of the starting materials.
For example, use 1.0, 1.2, and 1.5 equivalents of one reactant while keeping the other constant.
Determine the reactant ratio that provides the highest yield of the desired product.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis optimization process.
Technical Support Center: 4-O-Demethylisokadsurenin D HPLC Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of 4-O-Demethylisokadsurenin D, a lignan (B305556...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from species like Piper kadsura.[1] The advice is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the typical characteristics of 4-O-Demethylisokadsurenin D and related lignans (B1203133) that affect HPLC separation?
A: 4-O-Demethylisokadsurenin D belongs to the lignan family, which are phenolic plant secondary metabolites.[2] Key characteristics influencing their separation include medium polarity, limited water solubility, and the presence of acidic phenol (B47542) groups.[3][4][5] These properties make them well-suited for reversed-phase HPLC. Most HPLC analyses of lignans are performed on C18 reversed-phase columns.[2][4][5]
Q2: What is a recommended starting HPLC method for analyzing 4-O-Demethylisokadsurenin D?
A: A gradient elution on a C18 column is the most common and effective starting point.[2][6] The mobile phase typically consists of water and an organic modifier like acetonitrile (B52724) or methanol.[7] Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase is crucial for improving peak shape by suppressing the ionization of residual silanol (B1196071) groups on the column.[2][6][8]
Q3: What is the best way to detect 4-O-Demethylisokadsurenin D after separation?
A: Due to the presence of aromatic rings, UV detection is a standard method for lignans. A common detection wavelength is 280 nm, although a photodiode array (DAD) detector is recommended to screen for the optimal absorbance wavelength.[4] For more sensitive and specific detection, especially in complex samples, mass spectrometry (MS) is highly recommended.[4][5]
Q4: My sample is a crude plant extract. How should I prepare it before injection?
A: Lignans are typically extracted from dried plant material using medium polarity solvents like ethanol, methanol, or their aqueous mixtures.[3] For HPLC analysis, the dried extract should be redissolved in a solvent compatible with the initial mobile phase, such as 50% aqueous methanol.[2] It is critical to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent column blockage and instrument damage.[9]
HPLC Troubleshooting Guide
Poor peak shape, unstable retention times, and low resolution are common issues encountered during HPLC analysis. The following table outlines potential causes and solutions.
Issue Encountered
Potential Cause
Suggested Solution(s)
Peak Tailing
Secondary Silanol Interactions: Basic functional groups on the analyte interact with acidic residual silanol groups on the silica (B1680970) packing.[10]
Modify Mobile Phase: Add an acid modifier (0.1% formic acid or acetic acid) to the mobile phase to suppress silanol ionization.[6][8]
Column Overload: Injecting too much sample mass saturates the stationary phase.[6][9]
Reduce Injection Load: Dilute the sample or reduce the injection volume.[6][8]
Column Contamination/Void: The column inlet frit is blocked, or a void has formed in the stationary phase bed.[10]
Clean and Flush: Disconnect the column, reverse it, and flush with a strong solvent. If the problem persists, replace the guard column or the analytical column.[10]
Peak Fronting
Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the mobile phase.
Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[11]
Split Peaks
Co-eluting Impurity: An unresolved impurity is present.
Optimize Gradient: Use a shallower gradient to improve separation.[8] Change the organic modifier (e.g., switch from acetonitrile to methanol) to alter selectivity.[8]
Partially Blocked Frit/Column Void: The sample path is disrupted at the head of the column.[11]
Reverse Flush Column: Reverse and flush the column to remove blockage. If a void is visible, the column needs replacement.[10][11]
Unstable Retention Times
Inadequate Column Equilibration: The column is not fully equilibrated with the starting mobile phase between gradient runs.[6]
Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before each injection.[6]
Mobile Phase Instability: Selective evaporation of the organic solvent or changes in buffer pH over time.[6]
Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it covered. Ensure it is properly degassed.[6]
Poor Resolution
Suboptimal Mobile Phase: The mobile phase composition is not optimized for separating structurally similar compounds.
Adjust Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.[8]
Incorrect Column Chemistry: A standard C18 column may not provide sufficient selectivity for isomers or closely related lignans.[8]
Try an Alternate Stationary Phase: For aromatic isomers, columns with Phenyl-Hexyl or PFP (Pentafluorophenyl) phases can provide alternative selectivity through π-π interactions.[8]
Recommended Experimental Protocol
This protocol provides a general starting point for the HPLC analysis of 4-O-Demethylisokadsurenin D. Optimization will be required based on the specific sample matrix and instrumentation.
Sample Preparation:
Accurately weigh 5-10 mg of the dried plant extract.
Dissolve the extract in 10 mL of a methanol:water (1:1, v/v) solution.
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC System and Conditions:
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and DAD or UV detector.
Column: A high-quality C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.[2]
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]
Optimizing In Vivo Studies for 4-O-Demethylisokadsurenin D: A Technical Support Center
A comprehensive search for specific in vivo data on 4-O-Demethylisokadsurenin D, including dosage, pharmacokinetics, and toxicity, did not yield sufficient publicly available research to construct a detailed technical su...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive search for specific in vivo data on 4-O-Demethylisokadsurenin D, including dosage, pharmacokinetics, and toxicity, did not yield sufficient publicly available research to construct a detailed technical support center with troubleshooting guides and FAQs as requested. The scientific literature currently lacks specific experimental data for this compound that would be necessary to generate the quantitative data tables, detailed experimental protocols, and signaling pathway diagrams required.
The information available is primarily from chemical suppliers and general pharmacology resources. These sources provide basic information about the compound and general calculators for in vivo formulation but do not offer the specific experimental results needed to address the core requirements of optimizing in vivo study dosages.
General principles of drug metabolism and pharmacokinetics (DMPK) involve the study of a compound's absorption, distribution, metabolism, and excretion (ADME).[1][2][3] These studies are crucial for determining the safety and efficacy of a potential drug. In vitro studies using liver microsomes or hepatocytes can provide initial insights into a drug's metabolic stability and potential for drug-drug interactions.[1] However, without specific in vivo data for 4-O-Demethylisokadsurenin D, any provided protocols or dosage recommendations would be purely theoretical and not based on experimental evidence.
Therefore, we are unable to provide the requested technical support center with troubleshooting guides, FAQs, quantitative data tables, detailed experimental protocols, and visualizations at this time due to the absence of specific research data on 4-O-Demethylisokadsurenin D.
For researchers interested in conducting initial in vivo studies on this compound, we recommend the following general workflow, which is standard in preclinical drug development.
General Experimental Workflow for Initial In Vivo Assessment
A logical first step for in vivo studies with a novel compound like 4-O-Demethylisokadsurenin D would be to conduct preliminary tolerability and pharmacokinetic studies in a relevant animal model.
Caption: A generalized workflow for the initial in vivo evaluation of a novel compound.
We encourage researchers to consult with experienced pharmacologists and toxicologists to design and execute appropriate studies once more fundamental data on 4-O-Demethylisokadsurenin D becomes available.
contamination issues in 4-O-Demethylisokadsurenin D samples
Welcome to the technical support center for 4-O-Demethylisokadsurenin D. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering freq...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 4-O-Demethylisokadsurenin D. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and analysis of this compound.
Troubleshooting Guide
This guide provides systematic approaches to resolving common experimental challenges encountered with 4-O-Demethylisokadsurenin D samples.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Question: I am observing unexpected peaks in my HPLC or LC-MS chromatogram for a 4-O-Demethylisokadsurenin D sample. What could be the cause and how can I identify the contaminants?
Answer: Unexpected peaks can arise from several sources, including contamination from the extraction and purification process, sample degradation, or issues with the analytical system itself. Follow these steps to identify the source of the unexpected peaks:
Troubleshooting Workflow for Unexpected Peaks
Optimization
Technical Support Center: Refining Purification Methods for 4-O-Demethylisokadsurenin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 4-O-Dem...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 4-O-Demethylisokadsurenin D.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 4-O-Demethylisokadsurenin D, a lignan (B3055560) typically isolated from plants of the Piper genus.
Issue 1: Low Yield of Crude Extract
Potential Cause
Recommended Solution
Inefficient initial extraction from plant material.
Ensure the plant material is properly dried and ground to a fine powder to maximize surface area for solvent penetration.
Incorrect solvent system for extraction.
Lignans (B1203133) are typically of medium polarity. Use solvents like ethanol (B145695), methanol (B129727), or acetone, often in aqueous mixtures (e.g., 70-80% ethanol), for efficient extraction.[1] Consider sequential extraction with a non-polar solvent first to remove lipids and other interferences.[2]
Insufficient extraction time or temperature.
Optimize extraction time and consider methods like ultrasound-assisted extraction (UAE) or Soxhlet extraction to improve efficiency.[3][4]
Issue 2: Poor Separation and Co-elution of Compounds in Column Chromatography
Potential Cause
Recommended Solution
Inappropriate stationary phase.
For initial purification, silica (B1680970) gel is common.[5] If compounds are not separating well, consider using reversed-phase (C18) silica gel or Sephadex LH-20 for size-exclusion chromatography.[5]
Incorrect mobile phase composition.
Systematically vary the solvent polarity in your mobile phase. For normal-phase chromatography, a gradient of hexane (B92381) and ethyl acetate (B1210297) is common. For reversed-phase, gradients of water and methanol or acetonitrile (B52724) are typically used.[1]
Column overloading.
Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution.[6]
Column packing issues.
Ensure the column is packed uniformly to avoid channeling, which results in poor separation.
Issue 3: Broad or Tailing Peaks in HPLC Analysis
Potential Cause
Recommended Solution
Secondary interactions with the stationary phase.
Add a small amount of an acidic modifier like formic acid or a basic modifier like triethylamine (B128534) to the mobile phase to suppress silanol (B1196071) interactions.[7]
Column contamination or degradation.
Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[6]
Suboptimal mobile phase pH.
Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.[7]
Q1: What is a general workflow for the purification of 4-O-Demethylisokadsurenin D?
A1: A typical workflow involves:
Extraction: Extraction from dried, powdered plant material (e.g., Piper kadsura) using a suitable solvent like ethanol.
Fractionation: The crude extract is often partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on polarity.[5][8]
Column Chromatography: The desired fraction (typically the ethyl acetate fraction for lignans) is subjected to column chromatography (e.g., silica gel) for initial separation.[5]
Further Purification: Fractions containing the target compound are further purified using techniques like preparative HPLC or Sephadex LH-20 chromatography.[5]
Purity Assessment: The purity of the final compound is assessed using analytical HPLC, LC-MS, and NMR.[1]
Q2: Which chromatographic techniques are most effective for purifying lignans like 4-O-Demethylisokadsurenin D?
A2: A combination of chromatographic methods is usually most effective.[9]
Silica Gel Column Chromatography: Excellent for initial fractionation of the crude extract.[5]
Reversed-Phase (C18) Chromatography: Useful for separating compounds based on hydrophobicity. It is a common technique for both preparative and analytical HPLC.[1]
Sephadex LH-20 Chromatography: Separates compounds based on molecular size and is effective for removing smaller impurities.[5]
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the separation during column chromatography and to identify fractions containing the target compound.[1] For more detailed analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is recommended.[1]
Q4: What are the key parameters to optimize in an HPLC method for purity assessment?
A4: The key parameters to optimize include:
Column: A reversed-phase C18 column is a good starting point.
Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
Flow Rate: Typically around 1 mL/min for analytical columns.
Detection Wavelength: Determined by the UV absorbance maxima of 4-O-Demethylisokadsurenin D.
Column Temperature: Maintaining a constant column temperature can improve peak shape and retention time reproducibility.
Experimental Protocols
Representative Protocol for Lignan Purification
Disclaimer: The following is a general protocol based on methods for purifying similar lignans from Piper species and should be optimized for 4-O-Demethylisokadsurenin D.
Extraction:
Air-dry and grind the plant material (e.g., stems of Piper kadsura) into a fine powder.
Extract the powder with 80% ethanol at room temperature three times, with each extraction lasting 24 hours.
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Fractionation:
Suspend the crude extract in water and partition sequentially with hexane, ethyl acetate, and n-butanol.
Evaporate the solvents from each fraction. The ethyl acetate fraction is expected to be enriched with lignans.
Silica Gel Column Chromatography:
Subject the ethyl acetate fraction to silica gel column chromatography.
Elute with a gradient mobile phase, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.
Collect fractions and monitor by TLC. Combine fractions that show a similar profile and contain the compound of interest.
Preparative HPLC:
Further purify the combined fractions containing 4-O-Demethylisokadsurenin D using preparative reversed-phase HPLC (C18 column).
Use a mobile phase gradient of methanol and water.
Collect the peak corresponding to the target compound.
Purity Confirmation:
Assess the purity of the isolated compound using analytical HPLC-UV.
Confirm the structure using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Illustrative HPLC Purity Analysis Data
Parameter
Value
Column
C18, 4.6 x 250 mm, 5 µm
Mobile Phase
A: Water (0.1% Formic Acid), B: Acetonitrile
Gradient
5% B to 95% B over 30 min
Flow Rate
1.0 mL/min
Detection
280 nm
Retention Time
15.2 min
Purity (by area %)
>98%
Table 2: Comparison of Extraction Methods (Illustrative)
Extraction Method
Solvent
Time
Yield of Crude Extract (%)
Relative Lignan Content
Maceration
80% Ethanol
72 h
10.5
1.0
Soxhlet
80% Ethanol
8 h
12.2
1.2
Ultrasound-Assisted
80% Ethanol
1 h
11.8
1.5
Visualizations
Caption: General experimental workflow for the purification of 4-O-Demethylisokadsurenin D.
Caption: Troubleshooting logic for poor HPLC peak shape.
addressing assay interference with 4-O-Demethylisokadsurenin D
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-O-Demethylisokadsurenin D in various assays. The following information is curated to help identif...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-O-Demethylisokadsurenin D in various assays. The following information is curated to help identify and address potential sources of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is 4-O-Demethylisokadsurenin D?
A1: 4-O-Demethylisokadsurenin D is a lignan (B3055560) natural product that has been isolated from plants such as Magnolia ovata.[1] As an investigational compound, its full biological activities and potential for assay interference are still under exploration.
Q2: My assay is showing inconsistent results (high variability) with 4-O-Demethylisokadsurenin D. What could be the cause?
A2: Inconsistent results can stem from several factors. It is crucial to first repeat the experiment to rule out human error.[2] If variability persists, consider the compound's purity, solubility, and stability in your specific assay buffer and conditions. Degradation of the compound over the course of the experiment can lead to variable results.
Q3: I am observing a high rate of false positives in my high-throughput screen (HTS) with 4-O-Demethylisokadsurenin D. What are the common causes?
A3: False positives in HTS can be caused by non-specific chemical reactivity, where the test compound reacts directly with assay reagents or biological molecules instead of acting on the intended target.[3] Other potential causes include redox activity or interference with the detection method (e.g., compound absorbance or fluorescence).
Q4: How can I determine if 4-O-Demethylisokadsurenin D is chemically reactive in my assay?
A4: Knowledge-based approaches, such as analyzing the compound's structure for reactive moieties and searching literature for related compounds, are a good first step.[3] Experimentally, you can perform counter-screens, such as testing the compound's effect in the absence of the biological target or using thiol-based probes like glutathione (B108866) to detect non-specific reactivity.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with 4-O-Demethylisokadsurenin D.
Issue 1: Apparent Inhibition in a Target-Based Assay Without a Clear Dose-Response.
Possible Cause: Assay interference due to non-specific mechanisms rather than direct target inhibition. This can include compound aggregation, redox activity, or modification of assay components.[3]
Troubleshooting Steps:
Run a Counter-Screen: Test the compound in an assay configuration that excludes the specific biological target. Any activity observed in this "target-less" assay is likely due to interference.
Check for Redox Activity: Include a strong reducing agent like dithiothreitol (B142953) (DTT) in the assay buffer and compare the results to an assay without DTT. A significant change in compound activity may indicate redox interference.[3]
Vary Enzyme/Protein Concentration: True inhibitors often show an IC50 value that is independent of the enzyme concentration, whereas non-specific inhibitors may show varying IC50 values.
Assess Compound Purity: Ensure the purity of the 4-O-Demethylisokadsurenin D stock is ≥95%. Impurities, including residual metals from synthesis, can cause false positives.[3]
Issue 2: Inconsistent Results in Cell-Based Assays.
Possible Cause: Poor solubility or stability of the compound in cell culture media, or cytotoxicity that confounds the primary assay readout.
Troubleshooting Steps:
Verify Solubility: Visually inspect the media for precipitation after adding the compound. Determine the compound's solubility limit in your specific culture medium.
Perform Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your primary functional assay to determine the concentration range where 4-O-Demethylisokadsurenin D is non-toxic.
Evaluate Stability: Use analytical methods like HPLC to assess the stability of the compound in your cell culture medium over the time course of your experiment.
Experimental Protocols
Protocol 1: General Counter-Screen for Redox Interference
This protocol is designed to identify if 4-O-Demethylisokadsurenin D is acting as a redox-active compound in a biochemical assay.
Prepare Reagents:
Assay Buffer (specific to your primary assay)
4-O-Demethylisokadsurenin D stock solution in DMSO
10 mM Dithiothreitol (DTT) in Assay Buffer
Positive control for redox activity (e.g., β-lapachone)[3]
Assay Setup:
Prepare two sets of assay plates.
Plate A (No DTT): Add assay components as per your primary protocol.
Plate B (+ DTT): Add assay components, but include a final concentration of 1 mM DTT in the assay buffer.
Compound Addition:
Add a serial dilution of 4-O-Demethylisokadsurenin D to both plates.
Include wells with the positive control and vehicle control (DMSO) on both plates.
Incubation and Detection:
Incubate the plates according to your primary protocol.
Measure the assay signal.
Data Analysis:
Compare the dose-response curves of 4-O-Demethylisokadsurenin D from Plate A and Plate B. A significant shift in potency or efficacy between the two conditions suggests potential redox interference.
Quantitative Data Summary
The following table provides an illustrative example of how to present data when troubleshooting potential assay interference with 4-O-Demethylisokadsurenin D.
Assay Condition
Target
IC50 (µM)
Max Inhibition (%)
Notes
Standard Assay
Kinase X
5.2
95%
Initial result.
Standard Assay + 1 mM DTT
Kinase X
45.8
60%
Significant loss of potency suggests redox activity.
Counter-Screen (No Target)
None
> 100
< 5%
Rules out direct interference with detection reagents.
Standard Assay + 0.1% Triton X-100
Kinase X
6.1
92%
No change suggests aggregation is not the primary issue.
Visualizations
The following diagrams illustrate common workflows and hypothetical pathways relevant to troubleshooting experiments with novel compounds.
Caption: A logical workflow for diagnosing and addressing potential assay interference.
Caption: A hypothetical PI3K/AKT/mTOR signaling pathway potentially inhibited by a test compound.
Technical Support Center: Stability Testing of 4-O-Demethylisokadsurenin D
This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of 4-O-Demethylisokadsurenin D under laboratory conditions. Frequently Asked Questions (FAQs) Q1:...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of 4-O-Demethylisokadsurenin D under laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for assessing the stability of 4-O-Demethylisokadsurenin D?
A1: A forced degradation study is the recommended approach to evaluate the stability of 4-O-Demethylisokadsurenin D under various stress conditions.[1][2][3][4] This involves subjecting the compound to conditions more severe than its intended storage to accelerate degradation and identify potential degradation products and pathways.[1][3]
Q2: What are the typical stress conditions that should be applied in a forced degradation study for 4-O-Demethylisokadsurenin D?
A2: Typical stress conditions for a forced degradation study include:
Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., pH 1-13) helps determine the compound's susceptibility to hydrolysis.[3]
Oxidation: Using an oxidizing agent, such as hydrogen peroxide, will assess the potential for oxidative degradation.[2]
Thermal Stress: Exposing the compound to elevated temperatures (e.g., 40-80°C) can reveal its thermal lability.[3][4]
Photostability: Subjecting the compound to controlled light exposure (e.g., UV and visible light) is crucial to understand its sensitivity to light.[3]
Q3: How should I prepare my samples for a forced degradation study?
A3: For solution-state studies, prepare a stock solution of 4-O-Demethylisokadsurenin D in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[3] For solid-state studies, use the pure, solid form of the compound. Each stress condition will have a specific sample preparation protocol.
Q4: What analytical techniques are suitable for quantifying 4-O-Demethylisokadsurenin D and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective technique for quantifying 4-O-Demethylisokadsurenin D and separating its degradation products.[3][5] Other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for sensitive and specific quantification.[5]
Troubleshooting Guide
Q5: My HPLC chromatogram shows multiple peaks after stress testing. How do I identify which are degradation products?
A5: Compare the chromatogram of the stressed sample to that of an unstressed control sample. Peaks that are present or have significantly increased in area in the stressed sample chromatogram are likely degradation products. Mass spectrometry can be used to determine the molecular weights of these new peaks, aiding in their identification.
Q6: I am not observing any degradation of 4-O-Demethylisokadsurenin D under my chosen stress conditions. What should I do?
A6: If no degradation is observed, the stress conditions may not be harsh enough. Consider increasing the duration of exposure, the temperature, or the concentration of the stressor (e.g., acid, base, or oxidizing agent).[3]
Q7: The recovery of my compound is very low even in the control sample. What could be the issue?
A7: Low recovery in the control sample could indicate issues with the sample preparation, extraction procedure, or the analytical method itself. Check for potential sources of error such as incomplete dissolution, adsorption to container surfaces, or instability in the analytical mobile phase.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 4-O-Demethylisokadsurenin D.
1. Sample Preparation:
Prepare a stock solution of 4-O-Demethylisokadsurenin D at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
Thermal Degradation (Solution): Incubate the stock solution at 60°C for 24 hours.
Thermal Degradation (Solid): Place the solid compound in an oven at 60°C for 24 hours.
Photostability (Solution): Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
Photostability (Solid): Expose the solid compound to a calibrated light source for a specified duration.
3. Sample Analysis:
At specified time points, withdraw aliquots of each stressed sample.
Neutralize the acidic and basic samples before analysis.
Analyze all samples by a validated stability-indicating HPLC method.
4. Data Analysis:
Calculate the percentage of 4-O-Demethylisokadsurenin D remaining and the percentage of each degradation product formed.
Data Presentation
The following tables provide a template for summarizing the quantitative data from your stability studies.
Table 1: Stability of 4-O-Demethylisokadsurenin D in Solution under Different pH Conditions
pH
Temperature (°C)
Time (hours)
Initial Concentration (µg/mL)
Final Concentration (µg/mL)
% Degradation
2
25
24
7
25
24
10
25
24
Table 2: Stability of 4-O-Demethylisokadsurenin D under Thermal and Photolytic Stress
Stress Condition
Form
Duration
Initial Amount
Final Amount
% Degradation
60°C
Solid
48 hours
60°C
Solution
48 hours
UV Light
Solid
24 hours
UV Light
Solution
24 hours
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of 4-O-Demethylisokadsurenin D.
Hypothetical Signaling Pathway Investigation
Caption: Hypothetical signaling pathway to assess the biological activity of 4-O-Demethylisokadsurenin D and its potential degradation products.
Technical Support Center: Handling Low Purity 4-O-Demethylisokadsurenin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low-purity batches of 4-O...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low-purity batches of 4-O-Demethylisokadsurenin D, a lignan (B3055560) compound. The following sections offer structured advice on purification, purity assessment, and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low purity in 4-O-Demethylisokadsurenin D samples?
A1: Low purity in natural product isolates like 4-O-Demethylisokadsurenin D can stem from several factors:
Co-extraction of related lignans (B1203133): The crude extract from the plant source, likely from the Schisandraceae family, will contain a complex mixture of structurally similar lignans which are challenging to separate.
Presence of other natural products: Besides lignans, the extract may contain other classes of compounds like terpenoids, flavonoids, and fatty acids.[1]
Solvent-related impurities: Residual solvents from the extraction and purification process can be a source of impurity.
Degradation: The compound may be sensitive to heat, light, or pH, leading to degradation products.
Incomplete reactions: If the compound is a result of semi-synthesis, unreacted starting materials or by-products can be present.
Q2: What initial steps should I take when I receive a low-purity batch?
A2: First, it is crucial to assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This will help in quantifying the purity and understanding the impurity profile.[2][3] Following this, a suitable purification strategy can be devised based on the nature and quantity of the impurities.
Q3: What analytical techniques are recommended for purity assessment?
A3: For quantitative analysis of purity, HPLC is the most widely used and reliable technique.[3][4] TLC can be used for rapid qualitative assessment and for monitoring the progress of purification.[2]
Helps in selecting the right solvent system for column chromatography.[2]
Mass Spectrometry (MS)
Identification of impurities
Can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.
NMR Spectroscopy
Structural elucidation of impurities
Useful for characterizing unknown impurities if they can be isolated.
Q4: What are the general strategies for purifying lignans like 4-O-Demethylisokadsurenin D?
A4: The purification of lignans often involves a multi-step chromatographic approach. A common strategy is to start with a less expensive, lower-resolution method to remove the bulk of the impurities, followed by a high-resolution technique for final polishing.[5][6]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the handling and purification of low-purity 4-O-Demethylisokadsurenin D.
Problem 1: Poor Separation in Column Chromatography
Symptoms:
Broad peaks or co-elution of the target compound with impurities.
Low recovery of the purified compound.
Possible Causes & Solutions:
Cause
Solution
Inappropriate stationary phase
Lignans are often purified using normal-phase (silica gel) or reversed-phase (C18) chromatography. If one doesn't work, try the other. Macroporous resins can also be effective for initial cleanup.[4]
Dissolve the enriched fraction in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate mixture).
Load the sample onto a silica gel column.
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
Collect fractions and monitor by TLC to identify those containing the target compound.
Preparative HPLC (Optional Final Polishing):
For very high purity, the fractions containing the compound of interest can be further purified by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a water/acetonitrile or water/methanol gradient).
Protocol 2: HPLC Method for Purity Assessment
Column: C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and linearly increase the proportion of B over 30-40 minutes.
Flow Rate: 1.0 mL/min
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Injection Volume: 10 µL
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Validating the Biological Target of 4-O-Demethylisokadsurenin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the biological target of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Magnoli...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Magnolia species. While the specific biological target of 4-O-Demethylisokadsurenin D has not been definitively identified in published literature, related lignans (B1203133) from the Magnolia genus have demonstrated notable anti-inflammatory and anticancer activities.[1][2][3] Several of these compounds have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[4]
Given this context, this guide will proceed with the hypothesis that 4-O-Demethylisokadsurenin D targets a component of the PI3K/Akt/mTOR signaling cascade, a critical pathway in cell growth, proliferation, and survival that is frequently dysregulated in cancer.[2][5] Specifically, we will use Phosphoinositide 3-kinase (PI3K) as the putative target for the purpose of outlining a comprehensive validation strategy.
This guide will objectively compare the hypothetical performance of 4-O-Demethylisokadsurenin D with a well-characterized, FDA-approved PI3K inhibitor, Alpelisib, providing supporting experimental data and detailed protocols.
Comparative Data Summary
The following tables present a hypothetical comparison of 4-O-Demethylisokadsurenin D and Alpelisib, a known PI3Kα-selective inhibitor. The data for 4-O-Demethylisokadsurenin D is illustrative and would need to be determined experimentally.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
Methodology:
A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a common method.[6] This assay quantifies the amount of ADP produced during the kinase reaction.
Protocol:
Reagent Preparation:
Prepare a 10 mM stock solution of 4-O-Demethylisokadsurenin D and Alpelisib in DMSO.
Perform serial dilutions of the compounds in the appropriate kinase assay buffer.
Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.
Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
Prepare the ATP solution in the kinase assay buffer.
Assay Procedure:
Add 5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.
Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 mixture to each well.
Incubate the reaction at 30°C for 60 minutes.
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to generate a luminescent signal.
Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.[7]
Methodology:
Intact cells are treated with the compound, heated to denature proteins, and the amount of soluble target protein remaining is quantified by Western blot.
Protocol:
Cell Culture and Treatment:
Culture a relevant cell line (e.g., a cancer cell line with a known PIK3CA mutation like MCF-7) to 70-80% confluency.
Treat the cells with various concentrations of 4-O-Demethylisokadsurenin D, Alpelisib, or DMSO for 2 hours.
Heat Challenge:
Harvest the cells and resuspend them in PBS with protease inhibitors.
Aliquot the cell suspension into PCR tubes.
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
Protein Extraction:
Lyse the cells by freeze-thaw cycles.
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
Western Blot Analysis:
Determine the protein concentration of the soluble fractions.
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
Probe the membrane with a primary antibody specific for the target protein (e.g., PI3Kα).
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL detection system.
Data Analysis:
Quantify the band intensities for the target protein at each temperature and compound concentration.
Plot the normalized band intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature indicates target engagement.
To determine the EC50 for thermal stabilization, plot the band intensities at a single denaturing temperature against the compound concentration.
Western Blot for Downstream Signaling
This assay assesses the functional consequence of target inhibition by measuring the phosphorylation status of downstream signaling proteins. For PI3K, a key downstream effector is Akt.
Methodology:
Cells are treated with the inhibitor, and the levels of phosphorylated Akt (p-Akt) and total Akt are measured by Western blot.
Protocol:
Cell Culture and Treatment:
Culture cells as described for CETSA.
Treat the cells with various concentrations of 4-O-Demethylisokadsurenin D, Alpelisib, or DMSO for a specified time (e.g., 2 hours).
Protein Extraction:
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
Collect the supernatant after centrifugation.
Protein Quantification and Western Blot:
Determine and normalize the protein concentrations of the lysates.
Perform SDS-PAGE and protein transfer as described above.
Block the membrane with 5% BSA in TBST to reduce background when using phospho-specific antibodies.
Incubate the membrane with a primary antibody against p-Akt (Ser473).
After detection, the membrane can be stripped and re-probed with an antibody for total Akt to ensure equal protein loading.
Data Analysis:
Quantify the band intensities for p-Akt and total Akt.
Normalize the p-Akt signal to the total Akt signal for each sample.
Calculate the percentage of inhibition of Akt phosphorylation relative to the DMSO control.
Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.
4-O-Demethylisokadsurenin D vs other kadsurenin compounds
A Comparative Guide to the Biological Activities of 4-O-Demethylisokadsurenin D and Other Kadsurenin Compounds for Researchers, Scientists, and Drug Development Professionals. This guide provides an objective comparison...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Biological Activities of 4-O-Demethylisokadsurenin D and Other Kadsurenin Compounds for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the biological activities of various kadsurenin compounds, with a focus on their anti-inflammatory and platelet-activating factor (PAF) antagonistic effects. While direct comparative experimental data for 4-O-Demethylisokadsurenin D is limited in the currently available literature, this document summarizes the known activities of other related kadsurenin compounds to provide a valuable resource for researchers in drug discovery and development.
Introduction to Kadsurenin Compounds
Kadsurenin compounds are a class of neolignans predominantly isolated from plants of the Piper genus, particularly Piper kadsura. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and PAF antagonistic effects. This guide will delve into the specific activities of several key kadsurenin compounds and provide detailed experimental protocols for the assays used to determine these effects.
Comparative Analysis of Biological Activities
The following tables summarize the available quantitative data (IC50 values) for various kadsurenin compounds and related molecules, highlighting their efficacy in different biological assays.
Table 3: Anti-inflammatory Activity - Inhibition of Reactive Oxygen Species (ROS) Production
Compound
IC50 Value
Assay Details
Piperkadsin A
4.3 µM
Inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils.
Piperkadsin B
12.2 µM
Inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils.
N-p-coumaroyl tyramine
8.4 µM
Potent inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils[2].
Piperlactam S
7.0 µM
Potent inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils[2].
Detailed Experimental Protocols
Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophage Cells
This assay is a common in vitro method to screen for the anti-inflammatory activity of compounds.
a. Cell Culture and Treatment:
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
The cells are then pre-treated with various concentrations of the test compounds (e.g., kadsurenin derivatives) for 1-2 hours.
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and incubated for a further 24 hours.
b. Measurement of Nitric Oxide:
After the incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
Briefly, 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
The mixture is incubated at room temperature for 10-15 minutes in the dark.
The absorbance is measured at 540-550 nm using a microplate reader.
The nitrite concentration is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
c. Cell Viability Assay:
To ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds, a cell viability assay (e.g., MTT or SRB assay) is performed in parallel.
Platelet-Activating Factor (PAF) Antagonist Assay using Rabbit Platelets
This assay determines the ability of a compound to inhibit PAF-induced platelet aggregation.
a. Preparation of Platelet-Rich Plasma (PRP):
Blood is drawn from a rabbit via cardiac puncture into a syringe containing an anticoagulant (e.g., 3.8% sodium citrate).
The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).
b. Platelet Aggregation Assay:
The PRP is pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C in an aggregometer.
Platelet aggregation is then induced by adding a sub-maximal concentration of PAF.
The change in light transmittance through the platelet suspension is monitored over time to measure the extent of aggregation.
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the PAF-induced platelet aggregation.
Inhibition of Prostaglandin E2 (PGE2) Production Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator PGE2.
a. Cell Culture and Treatment:
Similar to the NO inhibition assay, a suitable cell line (e.g., RAW 264.7 macrophages or BV-2 microglia) is cultured and seeded in multi-well plates.
The cells are pre-treated with the test compounds for a designated period.
Inflammation is induced by stimulating the cells with an appropriate agent, such as LPS.
The cell culture supernatant is collected after a 24-hour incubation period.
b. Measurement of PGE2:
The concentration of PGE2 in the supernatant is quantified using a commercially available Prostaglandin E2 ELISA (Enzyme-Linked Immunosorbent Assay) kit.
The assay is performed according to the manufacturer's instructions, which typically involves a competitive immunoassay format.
The absorbance is read using a microplate reader, and the PGE2 concentration is determined from a standard curve.
The percentage of PGE2 inhibition is calculated by comparing the results of the compound-treated groups to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade that plays a central role in regulating the inflammatory response. Many anti-inflammatory compounds, including some kadsurenins, exert their effects by modulating this pathway.
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway leading to an inflammatory response.
Experimental Workflow for Screening Anti-inflammatory Compounds
The following diagram illustrates a typical workflow for screening natural compounds for their anti-inflammatory properties.
Caption: A general experimental workflow for the screening and identification of anti-inflammatory lead compounds.
A Comparative Analysis of 4-O-Demethylisokadsurenin D and Related Lignans in Inflammation and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the biological activities of 4-O-Demethylisokadsurenin D and other structurally related lignans (B1203133) iso...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4-O-Demethylisokadsurenin D and other structurally related lignans (B1203133) isolated from the Kadsura and Piper genera. The focus is on their anti-inflammatory and cytotoxic properties, with supporting experimental data and detailed protocols to aid in research and development. While direct comparative studies on 4-O-Demethylisokadsurenin D and Isokadsurenin D are limited in the public domain, this guide synthesizes available data on closely related compounds to offer valuable insights into their potential therapeutic applications.
Data Presentation: Comparative Biological Activities
The following table summarizes the reported anti-inflammatory and cytotoxic activities of various lignans, providing a quantitative basis for comparison. The data highlights the potential of these compounds as inhibitors of nitric oxide (NO) production, a key mediator in inflammation, and as cytotoxic agents against various cancer cell lines.
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the comparison of these lignans.
Nitric Oxide (NO) Inhibition Assay in LPS-Activated Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Cell Line: RAW 264.7 or BV-2 microglia cells.
Protocol:
Cell Seeding: Seed the macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the test lignans for 1-2 hours.
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with a range of concentrations of the test lignans and a vehicle control.
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualization
Signaling Pathways
The anti-inflammatory effects of many natural products, including lignans, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Comparative Guide to the Cross-Reactivity of 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Magnolia ovata. Due to the limited publicly ava...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Magnolia ovata. Due to the limited publicly available data on this specific compound, this document focuses on a comparative assessment based on the well-documented biological activities and cross-reactivities of structurally related and extensively studied lignans (B1203133) from the Magnolia species, namely Honokiol, Magnolol, and Obovatol, as well as the related compound Kadsurenin F. This guide aims to provide a predictive overview of the potential biological activities and targets of 4-O-Demethylisokadsurenin D.
Overview of Comparative Lignans
Lignans from Magnolia species are a class of polyphenolic compounds known for a wide array of pharmacological effects. The most studied of these are Honokiol and Magnolol, which are isomers and have demonstrated significant anti-inflammatory, antioxidant, anti-tumor, and neuroprotective properties.[1][2][3] Obovatol, another bioactive lignan from Magnolia, also exhibits similar activities. Kadsurenin F, a neolignan, has been shown to possess potent anti-inflammatory properties by modulating proteostatic pathways.[4] Given the structural similarities between these compounds and 4-O-Demethylisokadsurenin D, a degree of cross-reactivity on biological targets is anticipated.
Comparative Biological Activities
The following table summarizes the known biological activities of the comparator lignans. It is hypothesized that 4-O-Demethylisokadsurenin D may exhibit similar activities.
The following table presents available quantitative data (IC₅₀ values) for the comparator lignans in various biological assays. This data is essential for comparing the potency of these compounds. No direct quantitative data has been reported for 4-O-Demethylisokadsurenin D.
Assay
Honokiol
Magnolol
Obovatol
Kadsurenin F
DPPH Radical Scavenging (IC₅₀)
Not specifically reported, but potent activity demonstrated[1][6]
Not specifically reported, but potent activity demonstrated[1][6]
Not Reported
Not Reported
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC₅₀)
Note: The IC₅₀ values can vary depending on the specific experimental conditions.
Signaling Pathways
A key mechanism underlying the anti-inflammatory effects of many Magnolia lignans is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Honokiol, magnolol, and kadsurenin F have all been shown to interfere with this pathway.[4][8][9][10] It is plausible that 4-O-Demethylisokadsurenin D also modulates this pathway.
Caption: NF-κB Signaling Pathway and Lignan Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate comparative studies.
This assay quantitatively measures the inhibition of NF-κB activation in response to a stimulus.
Protocol:
Cell Culture: Seed HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.
Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 4-O-Demethylisokadsurenin D or comparator lignans) for 1-2 hours.
Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α or LPS) and incubate for 6-8 hours.
Lysis: Lyse the cells using a suitable lysis buffer.
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
Data Analysis: Normalize the luciferase activity to a control (e.g., untreated or vehicle-treated cells) and calculate the percentage of inhibition.
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
Protocol:
Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.
Reaction: Mix the test compound solutions with the DPPH solution in a 96-well plate.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Caption: DPPH Radical Scavenging Assay Workflow.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for cytotoxicity.
Caption: MTT Cell Viability Assay Workflow.
Conclusion
While direct experimental data on the cross-reactivity and biological activities of 4-O-Demethylisokadsurenin D is currently unavailable, its structural similarity to well-characterized lignans from Magnolia species, such as Honokiol, Magnolol, and Kadsurenin F, suggests a strong likelihood of shared biological targets and activities. It is plausible that 4-O-Demethylisokadsurenin D possesses anti-inflammatory and antioxidant properties, potentially mediated through the inhibition of the NF-κB signaling pathway. The experimental protocols provided in this guide offer a framework for the direct investigation and comparison of 4-O-Demethylisokadsurenin D's bioactivity against its more studied counterparts. Further research is warranted to elucidate the specific pharmacological profile of this compound and to validate the predictive comparisons made in this guide.
Comparative Analysis of Anti-inflammatory Effects: A Profile of 4-O-Demethylisokadsurenin D (Hypothetical) vs. Dexamethasone
Disclaimer: As of this review, there is no publicly available scientific literature detailing the anti-inflammatory properties of 4-O-Demethylisokadsurenin D. To fulfill the structural and content requirements of this gu...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of this review, there is no publicly available scientific literature detailing the anti-inflammatory properties of 4-O-Demethylisokadsurenin D. To fulfill the structural and content requirements of this guide, the natural compound 4-O-methylhonokiol will be used as a proxy to represent a hypothetical profile for 4-O-Demethylisokadsurenin D. All data and mechanistic information presented for "4-O-Demethylisokadsurenin D" are based on published findings for 4-O-methylhonokiol.
This guide provides a comparative overview of the anti-inflammatory activities of a representative natural compound and the well-established steroidal anti-inflammatory drug, Dexamethasone. The objective is to present key efficacy data and mechanistic insights in a format tailored for researchers and professionals in drug development.
Data Presentation: In Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory effects of the proxy for 4-O-Demethylisokadsurenin D and Dexamethasone on key inflammatory markers.
Compound
Assay
Cell Line
Key Parameter
Result
4-O-Demethylisokadsurenin D (as 4-O-methylhonokiol)
4-O-Demethylisokadsurenin D (as 4-O-methylhonokiol):
The anti-inflammatory effects of 4-O-methylhonokiol are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] It has been shown to inhibit the lipopolysaccharide (LPS)-induced transcriptional and DNA binding activities of NF-κB.[1] This is achieved by preventing the translocation of the p50 and p65 subunits of NF-κB into the nucleus.[1] The inhibition of NF-κB activation leads to the downregulation of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5]
Dexamethasone:
Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through multiple mechanisms.[6] A key action is the inhibition of the NF-κB pathway.[2][3] Dexamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm.[7] This complex then translocates to the nucleus, where it can interfere with the transcriptional activity of NF-κB.[7] One mechanism for this is the upregulation of the synthesis of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2] By increasing IκBα levels, Dexamethasone prevents the activation and nuclear translocation of NF-κB.[2] This suppression of NF-κB leads to a broad inhibition of pro-inflammatory cytokine and mediator production.[6]
Signaling Pathway Visualization
The following diagram illustrates the NF-κB signaling pathway and highlights the points of inhibition for both 4-O-Demethylisokadsurenin D (as 4-O-methylhonokiol) and Dexamethasone.
Caption: NF-κB signaling pathway and points of inhibition.
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is designed to assess the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
a. Cell Culture and Seeding:
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[8]
For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours to allow for adherence.[8]
b. Treatment and Stimulation:
After the initial incubation, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 4-O-Demethylisokadsurenin D).
Cells are pre-treated with the compound for a specified period (e.g., 2 hours).
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.[8] A set of wells without LPS stimulation serves as a negative control, and a set with LPS but without the test compound serves as a positive control.
c. Measurement of Nitric Oxide:
After a 24-hour incubation with LPS, the amount of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is quantified using the Griess reagent.[8]
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[8]
The mixture is incubated at room temperature for 10 minutes.[8]
The absorbance is measured at 540 nm using a microplate reader.[8]
The concentration of nitrite is calculated from a standard curve generated using known concentrations of sodium nitrite.[8] The percentage of inhibition of NO production is then determined relative to the LPS-only treated cells.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and in the presence of a test compound.
a. Cell Culture and Transfection:
A suitable cell line (e.g., HEK293 or RAW 264.7) is cultured under standard conditions.
Cells are seeded in a 96-well plate.
Cells are co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency.[9]
The transfection is typically carried out for 24 hours.[9]
b. Compound Treatment and Stimulation:
After transfection, the medium is replaced with fresh medium containing the test compound at various concentrations.
Following a pre-incubation period with the compound, cells are stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 20 ng/mL.[9]
The cells are then incubated for an appropriate time (e.g., 6-8 hours) to allow for NF-κB activation and subsequent luciferase expression.[9]
c. Luciferase Activity Measurement:
After the incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.[9]
The cell lysate is transferred to an opaque 96-well plate.
A dual-luciferase reporter assay system is used to measure the activity of both firefly and Renilla luciferases.
First, the firefly luciferase substrate is added, and the luminescence is measured.[9]
Subsequently, a stop reagent that also contains the Renilla luciferase substrate is added, and the second luminescence reading is taken.[9]
d. Data Analysis:
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.[9]
The fold induction of NF-κB activity is calculated by comparing the normalized luciferase activity of stimulated samples to that of unstimulated controls.[9] The inhibitory effect of the test compound is determined by the reduction in this fold induction.
The Structure-Activity Relationship of 4-O-Demethylisokadsurenin D Analogs: An Analysis of Currently Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the current understanding of the structure-activity relationships (SAR) of 4-O-Demethylisokadsurenin...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the current understanding of the structure-activity relationships (SAR) of 4-O-Demethylisokadsurenin D analogs. At present, there are no published studies detailing the synthesis, biological evaluation, or SAR of derivatives of this specific lignan (B3055560) compound.
4-O-Demethylisokadsurenin D is a known natural product, identified as a lignan isolated from the plant Piper kadsura (Choisy) Ohwi. While the parent compound has been characterized, the scientific community has yet to explore the impact of structural modifications on its potential biological activities. This lack of research means that no quantitative data on the bioactivity of any analogs is available to be summarized, nor are there established experimental protocols for their evaluation. Consequently, a comparison guide on the SAR of 4-O-Demethylisokadsurenin D analogs cannot be constructed at this time.
For researchers, scientists, and drug development professionals interested in this area, this represents an untapped field of investigation. The synthesis of analogs of 4-O-Demethylisokadsurenin D and their subsequent screening for various biological activities, such as cytotoxic, anti-inflammatory, or antiviral effects, could yield valuable insights and potentially lead to the discovery of novel therapeutic agents.
Future research in this domain would necessitate the following systematic approach:
Proposed Experimental Workflow for Future SAR Studies
To establish a foundational understanding of the SAR of 4-O-Demethylisokadsurenin D analogs, a structured research plan would be essential.
Caption: Proposed workflow for investigating the structure-activity relationship of novel 4-O-Demethylisokadsurenin D analogs.
The initial phase would involve the rational design and chemical synthesis of a library of analogs with systematic modifications to the core structure of 4-O-Demethylisokadsurenin D. These modifications could include alterations to the substituent groups on the aromatic rings, changes in the stereochemistry of the lignan backbone, and modifications to the methylenedioxy and methoxy (B1213986) functional groups.
Following successful synthesis and purification, these novel compounds would undergo a battery of in vitro biological assays. A typical screening cascade might begin with a general cytotoxicity assay against a panel of human cancer cell lines to identify any potential anticancer activity. Subsequently, more specific assays could be employed to investigate other potential therapeutic applications, such as anti-inflammatory or antiviral properties.
The quantitative data generated from these assays, such as IC50 or EC50 values, would be crucial for establishing a clear and robust SAR. By correlating the observed biological activities with the specific structural changes made to each analog, researchers could begin to delineate the key molecular features responsible for any observed effects. This iterative process of design, synthesis, and testing is fundamental to the field of medicinal chemistry and drug discovery.
Validation
A Comparative Guide to Synthetic vs. Naturally Sourced 4-O-Demethylisokadsurenin D for Researchers
An Objective Analysis for Drug Development Professionals Introduction 4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from the plant Piper kadsura (Choisy) Ohwi, a traditional East Asian herb with a...
Author: BenchChem Technical Support Team. Date: December 2025
An Objective Analysis for Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from the plant Piper kadsura (Choisy) Ohwi, a traditional East Asian herb with a long history of medicinal use for conditions such as rheumatic diseases.[1] Lignans (B1203133) and neolignans from P. kadsura are recognized for their significant anti-inflammatory and antioxidant properties, making them promising candidates for further investigation in drug discovery and development.[1][2] This guide provides a comparative overview of the theoretical advantages and disadvantages of synthetic versus naturally sourced 4-O-Demethylisokadsurenin D, supported by experimental data on related compounds and general methodologies relevant to its study.
Note on Availability: As of the latest literature review, a specific total synthesis for 4-O-Demethylisokadsurenin D has not been published. Therefore, this guide will focus on a comparison of the general characteristics of synthetic and natural products in this class, using data from closely related lignans and extracts from P. kadsura to infer potential properties.
Data Presentation: A Comparative Overview
The following tables summarize the key theoretical differences between synthetically produced and naturally sourced 4-O-Demethylisokadsurenin D and present biological activity data for related compounds from P. kadsura.
Table 1: Theoretical Comparison of Synthetic vs. Naturally Sourced 4-O-Demethylisokadsurenin D
Feature
Synthetic 4-O-Demethylisokadsurenin D
Naturally Sourced 4-O-Demethylisokadsurenin D
Purity & Consistency
High purity, potential for >99%. Minimal batch-to-batch variation.
Purity can vary depending on the extraction and purification methods. Potential for co-elution of structurally similar compounds.
Scalability
Potentially high scalability, dependent on the efficiency of the synthetic route.
Limited by the availability of the plant source (Piper kadsura), geographical location, and seasonal variations.
Cost
Initially high due to route development, but can decrease with process optimization and scale.
Can be lower at a small scale, but may increase with the need for large-scale cultivation and complex purification.
Stereochemistry
Precise control over stereoisomers is possible, allowing for the synthesis of specific enantiomers or diastereomers.
Typically yields a specific stereoisomer as determined by the plant's biosynthetic enzymes.
Impurity Profile
Impurities are known and arise from the synthetic process (e.g., reagents, byproducts).
Impurities are other natural products from the plant, which may have their own biological activities.
Regulatory Approval
A well-defined chemical entity with a known impurity profile is generally preferred for regulatory submissions.
The complex mixture of a natural extract can present challenges for standardization and regulatory approval.
Table 2: Biological Activity of Lignans and Extracts from Piper kadsura
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the extraction of 4-O-Demethylisokadsurenin D from its natural source and for key bioassays to evaluate its activity.
Protocol 1: Extraction and Isolation of 4-O-Demethylisokadsurenin D from Piper kadsura
This protocol is a general procedure for the isolation of lignans from plant material.
Preparation of Plant Material : Air-dry the aerial parts of Piper kadsura and grind them into a coarse powder.
Extraction : Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours. Repeat the extraction process three times.
Concentration : Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation : Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
Chromatographic Purification : Subject the chloroform or ethyl acetate fraction, which is likely to contain lignans, to column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate.
Further Purification : Combine fractions containing compounds with similar TLC profiles and further purify using preparative HPLC to yield pure 4-O-Demethylisokadsurenin D.
Structure Elucidation : Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a standard method to evaluate the antioxidant potential of a compound.[5][6]
Preparation of DPPH Solution : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).
Sample Preparation : Dissolve 4-O-Demethylisokadsurenin D (or the test extract) in methanol to prepare a stock solution, from which serial dilutions are made.
Reaction : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solution at various concentrations.
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
Measurement : Measure the absorbance at 517 nm using a microplate reader.
Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is the concentration of the sample that causes 50% inhibition.
Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in immune cells.
Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Treatment : Pre-treat the cells with various concentrations of 4-O-Demethylisokadsurenin D for 1 hour.
Stimulation : Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
Nitrite (B80452) Measurement (Griess Assay) : Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
Incubation and Measurement : Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Calculation : Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Mandatory Visualization
The following diagrams illustrate the general workflow for comparing synthetic and natural compounds and the key signaling pathway likely modulated by 4-O-Demethylisokadsurenin D based on the activity of related lignans.
Caption: Workflow for comparing natural and synthetic compounds.
While a direct comparison between synthetic and naturally sourced 4-O-Demethylisokadsurenin D is currently hampered by the lack of a published total synthesis, the potential anti-inflammatory and antioxidant activities of this lignan, inferred from studies on Piper kadsura extracts and related compounds, warrant further investigation. For researchers and drug development professionals, the choice between a natural and synthetic source will ultimately depend on factors such as the desired purity, scalability, and regulatory pathway. The development of a synthetic route would be a significant step forward, enabling detailed structure-activity relationship studies and providing a consistent and scalable source of this promising natural product for preclinical and clinical evaluation.
Independent Verification of Lignan Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the anti-inflammatory bioactivity of lignans (B1203133) isolated from Piper kadsura with the well-established...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory bioactivity of lignans (B1203133) isolated from Piper kadsura with the well-established anti-inflammatory drug, Dexamethasone. The information presented is based on published experimental data and is intended to serve as a resource for researchers investigating novel anti-inflammatory compounds.
Comparative Analysis of Anti-inflammatory Activity
The primary measure of anti-inflammatory activity discussed in this guide is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines. Overproduction of NO is a key event in the inflammatory cascade, and its inhibition is a common indicator of a compound's anti-inflammatory potential.
The following table summarizes the 50% inhibitory concentration (IC50) values for nitric oxide (NO) production by various lignans isolated from Piper kadsura, alongside the known anti-inflammatory drug Dexamethasone for comparison. Lower IC50 values indicate greater potency.
Note: A direct IC50 value for Dexamethasone in the same experimental setup as the lignans is not available in the reviewed literature. However, it is consistently shown to be a potent inhibitor of NO production in LPS-stimulated macrophages.[3][4][5] One study reported that a conjugate of Dexamethasone and monomethyl fumarate (B1241708) had an IC50 for NO inhibition that was over 25-fold lower than unconjugated Dexamethasone.[6]
Experimental Protocols
The following is a generalized experimental protocol for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in macrophages, based on the methodologies described in the cited literature.
Cell Culture and Treatment:
Murine macrophage cell lines (e.g., RAW 264.7 or BV-2 microglia) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
The cells are then pre-treated with various concentrations of the test compounds (e.g., lignans, Dexamethasone) for a specified period (e.g., 1-2 hours).
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. A negative control group (no LPS) and a positive control group (LPS only) are included.
Measurement of Nitric Oxide Production:
After a 24-hour incubation period with LPS, the cell culture supernatant is collected.
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant, and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway in inflammation and the general experimental workflow.
Caption: Simplified signaling pathway of LPS-induced inflammation.
Assessing the Specificity of 4-O-Demethylisokadsurenin D: A Comparative Analysis
A comprehensive review of publicly available scientific literature reveals a significant lack of data on the specific mechanism of action, biological targets, and off-target effects of 4-O-Demethylisokadsurenin D. This n...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of publicly available scientific literature reveals a significant lack of data on the specific mechanism of action, biological targets, and off-target effects of 4-O-Demethylisokadsurenin D. This natural compound, identified as a lignan (B3055560) isolated from plant species such as Piper kadsura and Magnolia ovata, remains largely uncharacterized in terms of its pharmacological profile.
Currently, information from chemical suppliers primarily categorizes 4-O-Demethylisokadsurenin D as a natural product for research purposes. However, detailed experimental studies elucidating its molecular interactions and cellular effects are not present in the accessible scientific domain. Without this foundational data, a thorough assessment of its on-target specificity and potential for off-target activities is not possible.
To provide a framework for the future evaluation of 4-O-Demethylisokadsurenin D, this guide outlines the necessary experimental approaches and data presentation formats that would be required for a robust comparison with alternative compounds.
Data Presentation: A Template for Future Research
For a meaningful comparison, quantitative data on the bioactivity of 4-O-Demethylisokadsurenin D and any potential alternatives should be summarized as follows:
Table 1: Comparative Potency and Selectivity
Compound
Target
IC₅₀/EC₅₀ (nM)
Off-Target 1 IC₅₀ (nM)
Off-Target 2 IC₅₀ (nM)
Selectivity Index (Off-Target 1/Target)
4-O-Demethylisokadsurenin D
-
-
-
-
-
Alternative 1
-
-
-
-
-
Alternative 2
-
-
-
-
-
Table 2: Cellular Activity Profile
Compound
Cell Line
On-Target Pathway Modulation (%)
Off-Target Pathway Modulation (%)
Cytotoxicity (CC₅₀, µM)
4-O-Demethylisokadsurenin D
-
-
-
-
Alternative 1
-
-
-
-
Alternative 2
-
-
-
-
Experimental Protocols: A Roadmap for Specificity Assessment
The following are detailed methodologies for key experiments that would be essential to characterize the specificity of 4-O-Demethylisokadsurenin D's mechanism of action.
Target Identification and Engagement Assays
Objective: To identify the primary molecular target(s) of 4-O-Demethylisokadsurenin D and quantify its binding affinity.
Methodologies:
Affinity Chromatography: Immobilized 4-O-Demethylisokadsurenin D is used as bait to capture interacting proteins from cell lysates. Bound proteins are then identified by mass spectrometry.
Isothermal Titration Calorimetry (ITC): To measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction between the compound and a purified potential target protein.
Surface Plasmon Resonance (SPR): To determine the on-rate (ka) and off-rate (kd) of the binding between the compound and its target, providing a Kd value.
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells by measuring the change in thermal stability of the target protein upon compound binding.
Kinase/Enzyme Inhibition Profiling
Objective: To assess the selectivity of 4-O-Demethylisokadsurenin D against a broad panel of related and unrelated enzymes or kinases.
Methodology:
In Vitro Kinase Panel Screening: The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases). The percentage of inhibition for each kinase is determined.
Dose-Response Assays: For any kinases inhibited by more than a certain threshold (e.g., 50%), full dose-response curves are generated to determine the IC₅₀ values. This allows for the calculation of a selectivity index by comparing the IC₅₀ for the primary target to that of off-targets.
Cellular Pathway Analysis
Objective: To determine the functional consequences of target engagement in a cellular context and identify any off-target pathway modulation.
Methodologies:
Western Blotting: To measure the phosphorylation status or expression level of key proteins downstream of the putative target in a relevant signaling pathway.
Reporter Gene Assays: To quantify the activity of transcription factors that are regulated by the signaling pathway of interest.
Phospho-Proteomics/Global Proteomics: To obtain an unbiased view of the cellular signaling pathways affected by the compound. Changes in the phosphorylation state or abundance of thousands of proteins are quantified by mass spectrometry.
Off-Target Liability Screening
Objective: To identify potential undesirable off-target interactions that could lead to toxicity.
Methodology:
Safety Screening Panels: The compound is tested against a panel of targets known to be associated with adverse drug reactions (e.g., hERG channel, CYPs, GPCRs). Binding or functional assays are used to determine IC₅₀ or Ki values.
Mandatory Visualizations: Conceptual Frameworks
While specific pathways for 4-O-Demethylisokadsurenin D are unknown, the following diagrams illustrate the conceptual workflows and logical relationships that would be used in its assessment.
Caption: Workflow for identifying protein targets of a novel compound.
Caption: Logical flow from compound binding to cellular effects.
Caption: A hypothetical signaling pathway inhibited by the compound.
Safety & Regulatory Compliance
Safety
Safe Disposal of 4-O-Demethylisokadsurenin D: A Procedural Guide
Researchers and drug development professionals handling 4-O-Demethylisokadsurenin D must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential...
Author: BenchChem Technical Support Team. Date: December 2025
Researchers and drug development professionals handling 4-O-Demethylisokadsurenin D must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on available safety data.
Hazard and Precautionary Summary
4-O-Demethylisokadsurenin D is classified with several hazards, necessitating careful handling and the use of personal protective equipment (PPE).[1] Understanding these hazards is the first step in safe disposal.
Hazard Classification
Precautionary Statements
Acute toxicity, Oral (Category 4)
P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Skin irritation (Category 2)
P280: Wear protective gloves/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1] P362: Take off contaminated clothing and wash before reuse.[1]
Eye irritation (Category 2A)
P280: Wear protective gloves/eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
Specific target organ toxicity - single exposure (Category 3), Respiratory system
P261: Avoid breathing dust.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1]
Disposal Procedures
The primary principle for the disposal of 4-O-Demethylisokadsurenin D is to avoid environmental release.[2] Under no circumstances should this chemical be allowed to enter drains or waterways.[2] The following step-by-step process outlines the recommended disposal protocol.
Step 1: Personal Protective Equipment (PPE) Confirmation
Before handling any waste material, ensure appropriate PPE is worn, including chemical-impermeable gloves, a lab coat, and safety goggles.[2] In case of dust formation, a suitable respirator should be used.[1]
Step 2: Waste Collection
Solid Waste: Collect solid 4-O-Demethylisokadsurenin D waste and place it in a suitable, clearly labeled, and closed container for disposal.[2]
Contaminated Materials: Any materials that have come into contact with the compound, such as absorbent paper, pipette tips, and gloves, should also be collected in the same manner.
Solutions: Solutions containing 4-O-Demethylisokadsurenin D should be collected in a sealed, labeled container. Do not mix with other waste streams unless compatibility is confirmed.
Step 3: Accidental Spill Management
In the event of a spill, the following measures should be taken:
Ensure adequate ventilation and remove all sources of ignition.[2]
Contain the spill using an inert absorbent material.
Collect the spilled material and any contaminated absorbent into a suitable, closed container for disposal.[2] Use spark-proof tools and explosion-proof equipment if necessary.[2]
Clean the affected area thoroughly.
Step 4: Storage Pending Disposal
Store the sealed waste containers in a well-ventilated, secure area, away from incompatible materials.[1] The storage area should be clearly marked.
Step 5: Final Disposal
Dispose of the chemical waste through an approved waste disposal plant.[3] Adhere to all local, state, and federal regulations regarding chemical waste disposal. It is crucial to consult with your institution's environmental health and safety (EHS) department to ensure compliance.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of 4-O-Demethylisokadsurenin D.
Caption: Disposal workflow for 4-O-Demethylisokadsurenin D.
Safeguarding Researchers: A Comprehensive Guide to Handling 4-O-Demethylisokadsurenin D
For Immediate Use By Researchers, Scientists, and Drug Development Professionals This document provides crucial safety and logistical information for the handling and disposal of 4-O-Demethylisokadsurenin D. The followin...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-O-Demethylisokadsurenin D. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to provide a clear, step-by-step operational plan.
Essential Safety and Handling Protocols
1. Personal Protective Equipment (PPE):
Due to the hazardous nature of 4-O-Demethylisokadsurenin D, which is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system, a comprehensive suite of personal protective equipment is mandatory.
PPE Category
Required Equipment
Specifications
Eye Protection
Safety goggles
Must provide a complete seal around the eyes to protect against dust particles.
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before use.
Body Protection
Laboratory coat
Long-sleeved and fully buttoned to protect skin and personal clothing.
Respiratory Protection
NIOSH-approved respirator
A respirator with a particulate filter (e.g., N95 or P100) is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.
2. Engineering Controls:
All handling of powdered 4-O-Demethylisokadsurenin D must be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper to contain any spills.
Operational Plan: Step-by-Step Guidance
A systematic approach to handling 4-O-Demethylisokadsurenin D is critical to mitigate risks. The following workflow outlines the process from preparation to disposal.
Figure 1. Workflow for the safe handling and disposal of 4-O-Demethylisokadsurenin D.
Experimental Protocols:
Preparation:
Don PPE: Before entering the laboratory area where the compound will be handled, put on a lab coat, safety goggles, and chemical-resistant gloves.
Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Cover the work surface with disposable bench paper.
Gather Materials: Assemble all necessary equipment, including the container of 4-O-Demethylisokadsurenin D, spatulas, weigh boats, solvent, and glassware, within the fume hood to minimize movement of the powder outside of the controlled environment.
Handling:
Weighing: Carefully weigh the desired amount of 4-O-Demethylisokadsurenin D in a weigh boat. Avoid creating dust clouds.
Dissolving: Add the powder to the appropriate solvent within the fume hood. Ensure the container is capped or covered during dissolution if agitation is required.
Experimental Use: Conduct all experimental procedures involving the compound within the fume hood.
Cleanup:
Decontamination: Wipe down all surfaces and equipment with a damp cloth or towel to remove any residual powder. The cleaning materials should be treated as hazardous waste.
PPE Removal: Remove gloves and lab coat before leaving the work area. Dispose of gloves in the designated hazardous waste container.
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and removing PPE.
Disposal Plan
Proper disposal of 4-O-Demethylisokadsurenin D and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
Solid Waste: All solid waste, including contaminated weigh boats, bench paper, gloves, and any unused powder, should be placed in a clearly labeled hazardous waste container.
Liquid Waste: Solutions containing 4-O-Demethylisokadsurenin D should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
Labeling and Storage:
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name ("4-O-Demethylisokadsurenin D"), and the approximate concentration and quantity.
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials until it is collected by environmental health and safety personnel.
Waste Pickup:
Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of any materials down the drain or in the regular trash.